Biotin-H10
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Properties
Molecular Formula |
C79H132N22O21S3 |
|---|---|
Molecular Weight |
1822.2 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[2-[[2-[[2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]acetyl]amino]acetyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]acetyl]amino]-4-methylsulfanylbutanoyl]amino]-6-aminohexanoyl]amino]-4-methylsulfanylbutanoyl]amino]-5-amino-5-oxopentanoyl]amino]-3-methylbutanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-methylpentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoyl]amino]-3-methylbutanoic acid |
InChI |
InChI=1S/C79H132N22O21S3/c1-11-44(8)65(76(119)96-53(34-45-21-23-46(103)24-22-45)73(116)95-52(33-41(2)3)74(117)99-64(43(6)7)77(120)121)100-71(114)48(18-16-30-84-78(82)83)94-75(118)63(42(4)5)98-72(115)49(25-26-57(81)104)92-70(113)51(28-32-124-10)93-68(111)47(17-14-15-29-80)91-69(112)50(27-31-123-9)89-62(109)38-88-67(110)54(39-102)90-61(108)37-87-60(107)36-86-59(106)35-85-58(105)20-13-12-19-56-66-55(40-125-56)97-79(122)101-66/h21-24,41-44,47-56,63-66,102-103H,11-20,25-40,80H2,1-10H3,(H2,81,104)(H,85,105)(H,86,106)(H,87,107)(H,88,110)(H,89,109)(H,90,108)(H,91,112)(H,92,113)(H,93,111)(H,94,118)(H,95,116)(H,96,119)(H,98,115)(H,99,117)(H,100,114)(H,120,121)(H4,82,83,84)(H2,97,101,122)/t44-,47-,48-,49-,50-,51-,52-,53-,54-,55-,56-,63-,64-,65-,66-/m0/s1 |
InChI Key |
VQQQXJOCOBPODG-BXVVTXFQSA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C(C)C)C(=O)O)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCSC)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCSC)NC(=O)CNC(=O)[C@H](CO)NC(=O)CNC(=O)CNC(=O)CNC(=O)CCCC[C@H]2[C@@H]3[C@H](CS2)NC(=O)N3 |
Canonical SMILES |
CCC(C)C(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CC(C)C)C(=O)NC(C(C)C)C(=O)O)NC(=O)C(CCCN=C(N)N)NC(=O)C(C(C)C)NC(=O)C(CCC(=O)N)NC(=O)C(CCSC)NC(=O)C(CCCCN)NC(=O)C(CCSC)NC(=O)CNC(=O)C(CO)NC(=O)CNC(=O)CNC(=O)CNC(=O)CCCCC2C3C(CS2)NC(=O)N3 |
Origin of Product |
United States |
Foundational & Exploratory
The Mechanism of Action of Biotin-H10 on Anterior Gradient 2 (AGR2): A Technical Overview
For Immediate Release
This technical guide provides an in-depth analysis of the mechanism of action of Biotin-H10, a specific peptide-based inhibitor of the cancer-associated protein, Anterior Gradient 2 (AGR2). The content herein is intended for researchers, scientists, and drug development professionals engaged in oncology and protein-protein interaction studies.
Executive Summary
Anterior Gradient 2 (AGR2) is a protein disulfide isomerase frequently overexpressed in various adenocarcinomas, where its extracellular form (eAGR2) is correlated with poor prognosis and metastasis.[1] this compound is a high-affinity peptide inhibitor of AGR2 that has demonstrated potential as both a diagnostic tool and a therapeutic agent.[1][2][3][4][5][6] This document elucidates the binding mechanism of this compound to AGR2, its impact on cancer cell viability and migration, and its modulatory effects on key oncogenic signaling pathways. All data and methodologies are derived from peer-reviewed research.
This compound: A Specific High-Affinity Ligand for AGR2
This compound is the N-terminally biotinylated version of the H10 peptide (sequence: MKMQVRIYLV), which was identified through mRNA display from a vast library of over 10¹¹ peptides.[1][3][6][7] The biotin moiety serves as a practical tool for experimental applications, such as immobilization on streptavidin-coated surfaces for binding assays, and is not directly involved in the inhibitory mechanism.[2]
Binding Affinity and Specificity
This compound exhibits a high affinity for AGR2, with a dissociation constant (KD) reported to be approximately 6.4 nM.[1][2][4][5][6][8] Further detailed analysis using Surface Plasmon Resonance (SPR) has revealed a complex binding mechanism with two apparent affinities: a high-affinity binding mode at 7.5 nM (± 1.3) and a lower-affinity mode at 820 nM (± 130).[2][8] This suggests a multi-step interaction, potentially related to the dimeric nature of AGR2. Importantly, the H10 peptide shows no significant binding to the closely related protein AGR3, highlighting its specificity.[2][8]
Mechanism of Action: Interference with AGR2 Homodimerization
The primary mechanism of action of H10 is its ability to bind to the homodimer of AGR2.[8] This interaction is crucial for its inhibitory function. Mutational studies have indicated that the glutamic acid residue at position 60 (E60) of AGR2, which is important for dimerization, is also critical for the high-affinity binding of H10.[8] By binding to the interface of the AGR2-AGR2 homodimer, H10 is thought to disrupt the function of eAGR2, preventing it from interacting with extracellular factors that regulate cell proliferation and migration.[8]
Quantitative Analysis of this compound Activity
The inhibitory effects of the H10 peptide have been quantified in various functional assays, as summarized in the tables below.
Table 1: Binding Affinity of H10 to AGR2
| Parameter | Value | Method | Reference |
| Dissociation Constant (KD) | 6.4 nM | mRNA Display | [1][4][8] |
| High-Affinity KD | 7.5 nM (± 1.3) | SPR | [2][8] |
| Low-Affinity KD | 820 nM (± 130) | SPR | [2][8] |
Table 2: Functional Inhibition by H10 Peptide
| Assay | Parameter | Value | Cell Lines | Reference |
| Cell Viability | IC50 | 9-12 µM | Cancer cell lines | [1][2][4] |
| Cell Migration | Effective Concentration | 10 µg/mL | Breast and prostate cancer cells | [1][2][4] |
Downstream Signaling Pathways Modulated by this compound
Inhibition of AGR2 by the H10 peptide has been shown to impact key signaling pathways implicated in cancer progression, namely the EGFR and HIPPO pathways.
Downregulation of EGFR Phosphorylation
Treatment of PC3 prostate cancer cells with 10 µM H10 for 16 hours resulted in a notable decrease in the phosphorylation of the Epidermal Growth Factor Receptor (EGFR) at tyrosine 1068 (p-EGFR-Y1068).[3] This suggests that H10-mediated inhibition of AGR2 interferes with the activation of the EGFR signaling cascade.
Modulation of the HIPPO Pathway
The same study also investigated the effect of H10 on the HIPPO pathway effector, Yes-associated protein 1 (YAP1).[3] The data indicates that H10 disrupts the HIPPO pathway, which is consistent with the observed decreases in cell viability and migration.[3]
Signaling Pathway Diagram
References
- 1. Characterization of the AGR2 Interactome Uncovers New Players of Protein Disulfide Isomerase Network in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification, characterization and application of a new peptide against anterior gradient homolog 2 (AGR2) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Identification, characterization and application of a new peptide against anterior gradient homolog 2 (AGR2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. iscabiochemicals.com [iscabiochemicals.com]
- 7. arp1.com [arp1.com]
- 8. researchgate.net [researchgate.net]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Biotin-H10 Peptide and its Binding Affinity for Anterior Gradient 2 (AGR2)
This technical guide provides a comprehensive overview of the this compound peptide, its specific binding affinity for the cancer-associated protein Anterior Gradient 2 (AGR2), and the methodologies used for its characterization. This document is intended to serve as a detailed resource for professionals in the fields of cancer research, molecular biology, and drug development.
Introduction to AGR2 and the H10 Peptide
Anterior Gradient 2 (AGR2) is a protein disulfide isomerase primarily located in the endoplasmic reticulum (ER) where it is involved in protein folding.[1][2] Its expression is often deregulated in various cancers, and the extracellular form of AGR2 (eAGR2) has been correlated with poor prognosis, making it a significant biomarker and therapeutic target.[3][4] The H10 peptide was identified from a highly complex mRNA display library as a strong binding partner for AGR2.[4][5] Its biotinylated form, this compound, serves as a valuable tool for research and diagnostic applications.[3]
This compound Peptide: Sequence and Properties
This compound is the N-terminally biotinylated version of the H10 peptide.[3] The biotin moiety allows for strong and specific binding to streptavidin-based detection systems. The core H10 peptide sequence is MKMQVRIYLV, which is separated from the biotin by a Gly-Gly-Gly-Ser-Gly (GGGSG) linker.[6]
| Property | Description | Source(s) |
| Full Sequence | Biotin-Gly-Gly-Gly-Ser-Gly-Met-Lys-Met-Gln-Val-Arg-Ile-Tyr-Leu-Val-OH | [6],[7] |
| Core H10 Sequence | MKMQVRIYLV | [3] |
| Modification | N-terminal Biotinylation | [3],[7] |
| Molecular Weight | 1822.26 Da | [3],[7] |
| Purity | >95% by HPLC | [3],[7] |
Binding Affinity and Kinetics of this compound for AGR2
The interaction between the H10 peptide and AGR2 is characterized by high affinity. The binding kinetics have been extensively studied, primarily using Surface Plasmon Resonance (SPR), revealing a complex interaction model.[4][8] The H10 peptide has also demonstrated the ability to inhibit cancer cell viability and migration.[3][5]
| Parameter | Value | Method | Comments | Source(s) |
| Binding Constant (KD) | 6.4 nM | Surface Plasmon Resonance | Represents a high-affinity interaction. | [3],[5],[7] |
| Two-Stage Binding Model | High Affinity: 7.5 nM (± 1.3)Low Affinity: 820 nM (± 130) | Surface Plasmon Resonance | Suggests a complex binding mechanism, potentially related to AGR2's dimeric state.[4][8] | [4] |
| IC50 (Cell Viability) | 9-12 µM | Cell-based assay | Demonstrates the peptide's ability to inhibit cancer cell viability. | [5],[4] |
Experimental Protocols
mRNA Display for H10 Peptide Identification
The H10 peptide was originally identified from a library of over 1011 unique peptides using mRNA display. This technique allows for the selection of peptides with desired properties, such as high affinity and serum stability.[4]
Caption: Workflow for H10 peptide discovery using mRNA display.
Surface Plasmon Resonance (SPR) for Binding Affinity Determination
SPR is a label-free technique used to measure real-time biomolecular interactions. The following protocol is a synthesized methodology based on the characterization of the H10-AGR2 interaction.[4][8]
Objective: To determine the binding constant (KD) of AGR2 to the immobilized this compound peptide.
Materials:
-
SPR instrument (e.g., Biacore)
-
Streptavidin-coated sensor chip
-
This compound peptide
-
Recombinant AGR2 protein (ligand)
-
Running buffer (e.g., HBS-EP+)
-
Regeneration solution (e.g., Glycine-HCl)
Procedure:
-
Chip Preparation: Prime the streptavidin-coated sensor chip with running buffer.
-
Peptide Immobilization: Inject the this compound peptide over one of the flow cells. The biotin tag will facilitate its capture by the streptavidin on the sensor surface. A reference flow cell should be left unmodified or blocked to subtract non-specific binding.
-
Ligand Injection: Inject varying concentrations of recombinant AGR2 protein (e.g., from 0 nM to 4 µM) over both the H10-immobilized and reference flow cells at a constant flow rate.[4][8]
-
Data Collection: Monitor the change in the SPR signal (measured in Response Units, RU) over time. This includes an association phase during AGR2 injection and a dissociation phase during buffer flow.
-
Regeneration: After each cycle, inject a regeneration solution to remove the bound AGR2, preparing the surface for the next injection.
-
Data Analysis:
-
Subtract the reference cell signal from the active cell signal to correct for bulk refractive index changes and non-specific binding.
-
Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding or a two-state model) using the instrument's analysis software.[8]
-
The software calculates the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD = kd/ka).
-
Caption: Experimental workflow for Surface Plasmon Resonance (SPR).
H10-based Enzyme-Linked Immunosorbent Assay (ELISA)
The H10 peptide can be used as a capture agent in an ELISA to detect and quantify eAGR2 in biological samples like cell culture media.[3][5]
Procedure Outline:
-
Coating: Coat a microplate with streptavidin.
-
Capture: Add this compound peptide to the wells, allowing it to bind to the streptavidin.
-
Blocking: Block the remaining protein-binding sites in the wells to prevent non-specific binding.
-
Sample Incubation: Add the samples containing unknown amounts of eAGR2.
-
Detection: Add a primary antibody against AGR2, followed by a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Substrate Addition: Add a chromogenic substrate that reacts with the enzyme to produce a measurable color change.
-
Measurement: Measure the absorbance using a plate reader and quantify the eAGR2 concentration by comparing it to a standard curve.
AGR2 Signaling Pathways and Modulation by H10
AGR2 is implicated in numerous signaling pathways that are crucial for cancer progression.[1][9] By binding to AGR2, the H10 peptide can inhibit its functions, such as promoting cell migration.[3]
Caption: Key signaling pathways involving AGR2.
AGR2 promotes cancer development through various mechanisms:
-
Cell Proliferation and Growth: It regulates the Hippo pathway co-activator YAP-1 and amphiregulin (AREG), which activates the EGFR signaling pathway.[1][10] It also acts as an inhibitor of the p53 tumor suppressor.[1]
-
Tumor Progression and Drug Resistance: AGR2 can induce glycolysis through the MUC1/HIF-1α pathway.[9]
-
Invasion and Metastasis: AGR2 maintains the epithelial phenotype by preventing the activation of TGF-β, which is involved in the epithelial-mesenchymal transition (EMT).[10] It also promotes cell dissemination by activating cathepsins B and D and regulating the mTORC2 pathway.[2][10]
The H10 peptide, by binding to eAGR2, has been shown to inhibit cancer cell migration, suggesting its potential to interfere with these metastatic processes.[3]
References
- 1. From development to cancer - an ever-increasing role of AGR2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. arp1.com [arp1.com]
- 4. Identification, characterization and application of a new peptide against anterior gradient homolog 2 (AGR2) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. iscabiochemicals.com [iscabiochemicals.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Frontiers | AGR2: a secreted protein worthy of attention in diagnosis and treatment of breast cancer [frontiersin.org]
Biotin-H10: A High-Affinity Probe for Interrogating AGR2 Function In Vitro
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Anterior Gradient 2 (AGR2) is a protein disulfide isomerase predominantly located in the endoplasmic reticulum (ER) where it plays a crucial role in protein folding.[1] Emerging evidence has implicated AGR2 as a significant factor in oncogenesis, with its overexpression correlated with the progression, metastasis, and poor prognosis of numerous cancers, including breast, prostate, lung, and pancreatic cancer.[2][3] AGR2 exerts its influence through both intracellular and extracellular mechanisms, participating in a complex network of signaling pathways that govern cell proliferation, survival, and migration.[1] The development of specific tools to probe AGR2 function is therefore of paramount importance for both basic research and the development of novel cancer therapeutics.
This technical guide details the use of Biotin-H10, a high-affinity biotinylated peptide inhibitor of AGR2, as a versatile tool for studying the in vitro functions of this oncoprotein.[4] this compound is the N-terminal biotinylated version of the H10 peptide, which was identified through mRNA display and binds to AGR2 with high specificity.[5] This guide provides an overview of AGR2's role in key signaling pathways, quantitative data on the this compound:AGR2 interaction, and detailed protocols for key in vitro applications.
Data Presentation: Quantitative Analysis of the this compound and AGR2 Interaction
The H10 peptide, and by extension this compound, has been quantitatively characterized to be a potent and specific binder of AGR2. The following tables summarize the key quantitative data from in vitro studies.
| Parameter | Value | Method | Reference |
| Binding Affinity (KD) | 6.4 nM | Surface Plasmon Resonance (SPR) | [4] |
| High-Affinity Binding Mode (KD) | 7.5 nM (±1.3) | Surface Plasmon Resonance (SPR) | [6] |
| Low-Affinity Binding Mode (KD) | 820 nM (±130) | Surface Plasmon Resonance (SPR) | [6] |
| Table 1: Binding Affinity of H10 Peptide to AGR2. |
| Cell Line | IC50 of H10 | Assay | Reference |
| Breast Cancer Cells | 9-12 µmoles/L | Cell Viability Assay | [4] |
| Prostate Cancer Cells | 9-12 µmoles/L | Cell Viability Assay | [4] |
| Table 2: Inhibitory Concentration (IC50) of H10 on Cancer Cell Viability. |
| Cell Line | Effective Concentration of H10 | Assay | Reference |
| Breast Cancer Cells | 10 µg/ml | Oris™ Cell Migration Assay | [4] |
| Prostate Cancer Cells | 10 µg/ml | Oris™ Cell Migration Assay | [4] |
| Table 3: Effective Concentration of H10 for Inhibition of Cancer Cell Migration. |
AGR2 Signaling Pathways and the Impact of this compound Inhibition
AGR2 is known to modulate several critical signaling pathways implicated in cancer. This compound, by binding to and inhibiting AGR2, provides a powerful tool to dissect these pathways. The primary known targets of AGR2 are the Epidermal Growth Factor Receptor (EGFR) and the Hippo-YAP signaling pathways.
AGR2 and the EGFR Signaling Pathway
AGR2 has been shown to be a critical regulator of EGFR signaling by facilitating its translocation from the ER to the plasma membrane.[7] This leads to the activation of downstream pro-survival and proliferative signals. Inhibition of AGR2 with this compound is expected to sequester EGFR in the ER, thereby attenuating downstream signaling.
AGR2 and the Hippo-YAP Signaling Pathway
AGR2-induced EGFR signaling also leads to the activation of the Hippo signaling coactivator YAP1.[7] In the canonical Hippo pathway, the kinase LATS1/2 phosphorylates YAP1, leading to its cytoplasmic retention and inactivation. By inhibiting the upstream activation of this pathway via AGR2, this compound is expected to result in an increase in phosphorylated (inactive) YAP1.
Experimental Protocols
The following are detailed methodologies for key experiments utilizing this compound to study AGR2 function.
Protocol 1: AGR2 Enzyme-Linked Immunosorbent Assay (ELISA)
This protocol describes a sandwich ELISA for the quantification of AGR2 in solution, using this compound as the capture reagent.
Materials:
-
96-well streptavidin-coated microtiter plates
-
This compound peptide
-
Recombinant AGR2 protein (for standard curve)
-
Wash Buffer: 25 mM Tris-buffered saline (TBS), 0.1% Bovine Serum Albumin (BSA), 0.05% Tween-20, protease inhibitors
-
Blocking Buffer: 5% BSA in Wash Buffer
-
Primary antibody: Anti-AGR2 antibody
-
Secondary antibody: HRP-conjugated anti-rabbit IgG
-
Substrate: TMB (3,3’,5,5’-Tetramethylbenzidine)
-
Stop Solution: 2 M Sulfuric Acid
-
Plate reader capable of measuring absorbance at 450 nm
Procedure:
-
Plate Preparation:
-
Incubate the streptavidin-coated plate with 1 µg of this compound per well (dissolved in Wash Buffer) for 1 hour at room temperature.
-
Wash the plate three times with Wash Buffer.
-
Block the plate with 200 µL of Blocking Buffer per well for 30 minutes at room temperature.
-
Wash the plate three times with Wash Buffer.
-
-
Sample Incubation:
-
Prepare a standard curve of recombinant AGR2 in Wash Buffer (e.g., 0, 4, 12, 37, 111, 333, 1000, 3000 ng/mL).
-
Add 100 µL of standards and samples to the wells in triplicate.
-
Incubate for 2 hours at 37°C.
-
Wash the plate three times with Wash Buffer.
-
-
Antibody Incubation:
-
Add 100 µL of diluted anti-AGR2 primary antibody to each well and incubate for 2 hours at 37°C.
-
Wash the plate three times with Wash Buffer.
-
Add 100 µL of diluted HRP-conjugated secondary antibody to each well and incubate for 1 hour at room temperature.
-
Wash the plate three times with Wash Buffer.
-
-
Detection:
-
Add 100 µL of TMB substrate to each well and incubate in the dark until sufficient color development.
-
Stop the reaction by adding 50 µL of Stop Solution to each well.
-
Read the absorbance at 450 nm on a plate reader.
-
-
Data Analysis:
-
Generate a standard curve by plotting the absorbance values against the known concentrations of recombinant AGR2.
-
Determine the concentration of AGR2 in the samples by interpolating their absorbance values from the standard curve.
-
Protocol 2: this compound Pull-Down Assay for Identification of AGR2 Interacting Proteins
This protocol provides a general framework for using this compound to pull down AGR2 and its interacting partners from cell lysates for subsequent analysis by mass spectrometry.
Materials:
-
This compound peptide
-
Control biotinylated peptide (scrambled sequence)
-
Streptavidin-conjugated magnetic beads or agarose resin
-
Cell Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Wash Buffer (e.g., PBS with 0.1% Tween-20)
-
Elution Buffer (e.g., SDS-PAGE sample buffer or a high-salt/low-pH buffer)
-
Cell culture plates and reagents
-
Mass spectrometer
Procedure:
-
Cell Lysis:
-
Culture and treat cells as required for the experiment.
-
Lyse cells in ice-cold Lysis Buffer.
-
Clarify the lysate by centrifugation to remove cellular debris.
-
Determine the protein concentration of the lysate.
-
-
Bait Immobilization:
-
Wash the streptavidin beads/resin with Wash Buffer.
-
Incubate the beads/resin with this compound or the control peptide for 1-2 hours at 4°C with rotation to immobilize the bait.
-
Wash the beads/resin to remove unbound peptide.
-
-
Pull-Down:
-
Incubate the cell lysate with the this compound-conjugated beads and control beads overnight at 4°C with rotation.
-
Wash the beads extensively with Wash Buffer to remove non-specific binders.
-
-
Elution:
-
Elute the bound proteins from the beads using Elution Buffer. For mass spectrometry, boiling in SDS-PAGE sample buffer is a common method.
-
-
Analysis by Mass Spectrometry:
-
Run the eluates on an SDS-PAGE gel and perform an in-gel digest.
-
Alternatively, perform an in-solution digest of the eluates.
-
Analyze the digested peptides by LC-MS/MS.
-
Identify the proteins that specifically interact with AGR2 by comparing the results from the this compound pull-down to the control pull-down.
-
Conclusion
This compound is a powerful and specific tool for the in vitro investigation of AGR2 function. Its high affinity and the versatility of the biotin tag allow for its use in a range of applications, from quantitative ELISAs to the identification of novel protein-protein interactions through pull-down assays. By enabling the targeted inhibition of AGR2, this compound facilitates the detailed study of its role in critical signaling pathways, providing valuable insights for cancer research and the development of new therapeutic strategies. This guide provides a solid foundation for researchers to incorporate this compound into their experimental workflows to further unravel the complex biology of AGR2.
References
- 1. Studying Protein-Protein Interactions by Biotin AP-Tagged Pulldown and LTQ-Orbitrap Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pull-down of Biotinylated RNA and Associated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anterior Gradient 2 (AGR2) Induced Epidermal Growth Factor Receptor (EGFR) Signaling Is Essential for Murine Pancreatitis-Associated Tissue Regeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. LATS2-mediated YAP1 phosphorylation is involved in HCC tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification, characterization and application of a new peptide against anterior gradient homolog 2 (AGR2) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. escholarship.org [escholarship.org]
Structural Basis of Biotin-H10 Inhibition of Anterior Gradient 2 (AGR2): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the structural and molecular basis of the inhibition of Anterior Gradient 2 (AGR2), a pro-oncogenic protein, by the biotinylated peptide Biotin-H10. This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes the underlying biological processes to facilitate further research and drug development efforts targeting AGR2.
Quantitative Data Summary
The interaction between this compound and AGR2 has been characterized by high affinity, as determined by surface plasmon resonance (SPR). The binding kinetics reveal a complex interaction, suggesting a two-state binding model.
| Parameter | Value | Method | Reference |
| Binding Affinity (KD) | 6.4 nM | Surface Plasmon Resonance (SPR) | [1][2][3][4][5][6] |
| High-Affinity KD1 | 7.5 nM (± 1.3 nM) | Surface Plasmon Resonance (SPR) | [4] |
| Low-Affinity KD2 | 820 nM (± 130 nM) | Surface Plasmon Resonance (SPR) | [4] |
| H10 IC50 (Cell Viability) | 9-12 µM | Cell Viability Assay | [4][5][7] |
| Effective Concentration (Cell Migration) | 10 µg/mL | Transwell Migration Assay | [1][2][3][4][5] |
| H10-based ELISA Detection Limit | 20-50 ng/mL | Enzyme-Linked Immunosorbent Assay (ELISA) | [4][5][6][8][9] |
Structural Insights into the this compound:AGR2 Interaction
While a crystal structure of the this compound:AGR2 complex is not yet publicly available, molecular docking simulations and mutational analyses have provided significant insights into the binding interface.
Key Binding Regions on AGR2: Cross-linking mass spectrometry has identified two primary regions on AGR2 that are crucial for H10 binding:
-
Region 1: Amino acids surrounding residues 47-60.
-
Region 2: Amino acids surrounding residues 97-116.[7]
Critical Residues for Binding: Site-directed mutagenesis has revealed that mutations in the following residues within these regions diminish the binding of H10 to AGR2, indicating their direct or indirect involvement in the interaction:
-
E60Q: A mutation of glutamic acid at position 60 to glutamine.
-
E96K: A mutation of glutamic acid at position 96 to lysine.[7]
These findings suggest that H10 binds to a composite surface on AGR2 that is sensitive to conformational changes, and that the dimeric form of AGR2 may present a higher affinity binding site.[10]
Below is a DOT script representation of the putative binding of this compound to the AGR2 protein, highlighting the key interaction sites.
Experimental Protocols
This section provides detailed methodologies for the key experiments used to characterize the this compound inhibition of AGR2.
Surface Plasmon Resonance (SPR) for Binding Kinetics
SPR is utilized to measure the real-time binding affinity and kinetics between this compound and AGR2.
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip with a carboxymethylated dextran surface (e.g., CM5 chip)
-
Amine coupling kit containing N-hydroxysuccinimide (NHS), N-ethyl-N'-(dimethylaminopropyl)carbodiimide (EDC), and ethanolamine-HCl[11][12][13]
-
Immobilization buffer (e.g., 10 mM sodium acetate, pH 4.5)
-
Running buffer (e.g., HBS-EP buffer)
-
Recombinant AGR2 protein
-
This compound peptide
Protocol:
-
Chip Activation: Equilibrate the sensor chip with running buffer. Inject a 1:1 mixture of 0.4 M EDC and 0.1 M NHS to activate the carboxymethylated surface.[14]
-
Ligand Immobilization: Inject a solution of this compound (e.g., 50 µg/mL in immobilization buffer) over the activated surface. The primary amine groups on the peptide will form covalent bonds with the activated esters on the chip surface.[12]
-
Deactivation: Inject 1 M ethanolamine-HCl to deactivate any remaining active esters on the surface.
-
Analyte Binding: Inject varying concentrations of recombinant AGR2 protein in running buffer over the immobilized this compound surface.
-
Data Analysis: Record the sensorgrams showing the association and dissociation phases. Fit the data to a suitable binding model (e.g., 1:1 Langmuir or two-state) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).
Enzyme-Linked Immunosorbent Assay (ELISA) for AGR2 Detection
An indirect ELISA format can be employed to detect and quantify AGR2, using this compound as a capture agent.[9]
Materials:
-
96-well high-binding microtiter plates
-
This compound peptide
-
Recombinant AGR2 protein (for standard curve)
-
Primary antibody against AGR2
-
HRP-conjugated secondary antibody
-
Coating buffer (e.g., 0.1 M carbonate-bicarbonate, pH 9.6)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Blocking buffer (e.g., 5% non-fat dry milk in PBS)
-
TMB substrate solution
-
Stop solution (e.g., 2 M H2SO4)
Protocol:
-
Coating: Coat the wells of a 96-well plate with this compound (e.g., 1-10 µg/mL in coating buffer) and incubate overnight at 4°C.[15][16][17][18][19]
-
Washing and Blocking: Wash the plate three times with wash buffer. Block the remaining protein-binding sites by adding blocking buffer and incubating for 1-2 hours at room temperature.[15][16][17][18][19]
-
Sample/Standard Incubation: Add serial dilutions of recombinant AGR2 (for standard curve) or experimental samples to the wells and incubate for 2 hours at room temperature.
-
Primary Antibody Incubation: Wash the plate and add the primary anti-AGR2 antibody. Incubate for 1-2 hours at room temperature.
-
Secondary Antibody Incubation: Wash the plate and add the HRP-conjugated secondary antibody. Incubate for 1 hour at room temperature.
-
Detection: Wash the plate and add TMB substrate. Stop the reaction with stop solution and measure the absorbance at 450 nm.
-
Quantification: Generate a standard curve from the absorbance values of the recombinant AGR2 standards and determine the concentration of AGR2 in the samples.
Transwell Migration Assay
This assay is used to assess the inhibitory effect of this compound on cancer cell migration.
Materials:
-
Transwell inserts with a porous membrane (e.g., 8 µm pore size)
-
24-well plates
-
Cancer cell lines known to express AGR2 (e.g., PC3, MCF-7)
-
Serum-free cell culture medium
-
Cell culture medium with a chemoattractant (e.g., 10% FBS)
-
This compound peptide
-
Fixation and staining reagents (e.g., methanol and crystal violet)
Protocol:
-
Cell Preparation: Culture cancer cells to sub-confluency. Harvest the cells and resuspend them in serum-free medium at a concentration of 1 x 105 cells/mL.[20]
-
Assay Setup: Place the Transwell inserts into the wells of a 24-well plate. Add medium containing a chemoattractant to the lower chamber.[1][8][20][21][22]
-
Treatment and Seeding: Add the cell suspension to the upper chamber of the inserts. Treat the cells with different concentrations of this compound or a vehicle control.[1][8][20][21][22]
-
Incubation: Incubate the plate at 37°C in a CO2 incubator for a period that allows for cell migration (e.g., 24 hours).[20]
-
Fixation and Staining: After incubation, remove the non-migrated cells from the upper surface of the membrane with a cotton swab. Fix the migrated cells on the lower surface with methanol and stain with crystal violet.[20]
-
Quantification: Count the number of stained, migrated cells in several microscopic fields for each insert. Compare the number of migrated cells in the this compound-treated groups to the control group.
Signaling Pathways and Mechanism of Action
AGR2 is known to promote cancer cell proliferation and migration through its interaction with key signaling pathways, including the Epidermal Growth Factor Receptor (EGFR) and Hippo pathways.[3][7][23][24] this compound, by binding to and inhibiting extracellular AGR2 (eAGR2), is thought to disrupt these pro-oncogenic signals.
AGR2-Mediated Signaling:
-
EGFR Pathway: Intracellular AGR2 facilitates the proper folding and trafficking of EGFR to the cell surface.[3][7][23] Extracellular AGR2 can also enhance EGFR signaling, leading to increased cell proliferation and survival.
-
Hippo Pathway: AGR2 can activate the Hippo pathway co-activator YAP1, which translocates to the nucleus and promotes the transcription of genes involved in cell growth and proliferation, such as the EGFR ligand Amphiregulin (AREG).[7][24][25]
Inhibition by this compound: this compound binds to eAGR2, preventing it from interacting with its cell surface receptors and downstream effectors. This inhibition is hypothesized to lead to:
-
Reduced activation of the EGFR signaling cascade.
-
Decreased activation of YAP1 and subsequent downregulation of target genes.
-
Ultimately, a reduction in cancer cell proliferation and migration.[4]
The following diagram illustrates the proposed mechanism of this compound's inhibitory action on AGR2-mediated signaling.
References
- 1. Transwell In Vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Secretion of pro-oncogenic AGR2 protein in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Epidermal Growth Factor Receptor (EGFR) Signaling Requires a Specific Endoplasmic Reticulum Thioredoxin for the Post-translational Control of Receptor Presentation to the Cell Surface - PMC [pmc.ncbi.nlm.nih.gov]
- 4. oncotarget.com [oncotarget.com]
- 5. Identification, characterization and application of a new peptide against anterior gradient homolog 2 (AGR2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Anterior Gradient 2 (AGR2) Induced Epidermal Growth Factor Receptor (EGFR) Signaling Is Essential for Murine Pancreatitis-Associated Tissue Regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Endothelial Cell Transwell Migration and Invasion Assay [sigmaaldrich.com]
- 9. Identification, characterization and application of a new peptide against anterior gradient homolog 2 (AGR2) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. dojindo.co.jp [dojindo.co.jp]
- 12. Amine-coupling [sprpages.nl]
- 13. Amine coupling through EDC/NHS: a practical approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Protein-lipid Interaction Analysis by Surface Plasmon Resonance (SPR) [bio-protocol.org]
- 15. fortislife.com [fortislife.com]
- 16. sinobiological.com [sinobiological.com]
- 17. addgene.org [addgene.org]
- 18. Protocol for Indirect ELISA - Creative Proteomics [creative-proteomics.com]
- 19. stjohnslabs.com [stjohnslabs.com]
- 20. Transwell Migration Assay [bio-protocol.org]
- 21. corning.com [corning.com]
- 22. clyte.tech [clyte.tech]
- 23. Anterior Gradient 2 (AGR2) Induced Epidermal Growth Factor Receptor (EGFR) Signaling Is Essential for Murine Pancreatitis-Associated Tissue Regeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. embopress.org [embopress.org]
- 25. researchgate.net [researchgate.net]
The Inhibitory Effect of Biotin-H10 on AGR2-Mediated Signaling Pathways: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Anterior Gradient 2 (AGR2) is a protein disulfide isomerase primarily located in the endoplasmic reticulum, where it plays a crucial role in protein folding and maturation.[1] Emerging evidence has implicated AGR2 as a pro-oncogenic factor in a variety of cancers, including breast, prostate, and pancreatic cancer.[2] Its overexpression is correlated with increased tumor growth, metastasis, and resistance to therapy.[3] AGR2 exerts its influence through various signaling pathways, making it a compelling target for cancer therapy. Biotin-H10 is a specific peptide inhibitor of AGR2, demonstrating high-affinity binding with a dissociation constant (KD) of 6.4 nM.[4][5][6] This technical guide provides an in-depth overview of the effects of this compound on AGR2-mediated signaling pathways, supported by quantitative data, detailed experimental protocols, and visual representations of the molecular interactions.
Data Presentation
The following tables summarize the key quantitative data regarding the interaction of this compound with AGR2 and its effects on cancer cell lines.
Table 1: Binding Affinity and Inhibitory Concentration of this compound
| Parameter | Value | Cell Line(s) | Reference |
| Binding Affinity (KD) | 6.4 nM | - | [4][5][6] |
| IC50 | 9 µM | PC-3 (Prostate Cancer) | [4][7] |
| IC50 | 12 µM | MDA-MB-231 (Breast Cancer) | [8] |
Table 2: Effect of H10 Peptide on Cancer Cell Migration
| Treatment | Concentration | Effect | Cell Line(s) | Reference |
| H10 Peptide | 10 µg/ml | Inhibition of cell migration | Breast and Prostate Cancer | [4][7] |
Signaling Pathways Affected by this compound
This compound, by inhibiting AGR2, modulates several critical signaling pathways involved in cancer progression.
AGR2-p53 and MAPK Signaling Axis
AGR2 has been shown to suppress the tumor suppressor p53 and inhibit the p38 MAPK signaling pathway.[3] By binding to AGR2, this compound is expected to disrupt this inhibition, leading to the reactivation of p53 and p38 MAPK, thereby promoting apoptosis and cell cycle arrest in cancer cells.
EGFR and Hippo Signaling Pathways
AGR2 can modulate the Epidermal Growth Factor Receptor (EGFR) and the Hippo signaling pathway co-activator Yes-associated protein (YAP).[9] Inhibition of AGR2 by this compound can lead to decreased phosphorylation of EGFR and YAP, thereby reducing cell proliferation and migration.[9]
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Surface Plasmon Resonance (SPR) for Binding Affinity
This protocol determines the binding kinetics and affinity between this compound and AGR2.
-
Instrumentation: A Biacore instrument or similar SPR-based biosensor.
-
Sensor Chip: CM5 sensor chip.
-
Immobilization:
-
Activate the carboxymethyl-dextran surface of the CM5 chip using standard amine coupling chemistry (EDC/NHS).
-
Immobilize streptavidin to the activated surface.
-
Inject biotinylated H10 peptide over the streptavidin-coated surface to achieve a stable baseline. A control flow cell should be prepared with streptavidin alone.
-
-
Binding Analysis:
-
Prepare a series of dilutions of purified recombinant AGR2 protein in a suitable running buffer (e.g., HBS-EP+).
-
Inject the AGR2 solutions over the H10-immobilized and control flow cells at a constant flow rate (e.g., 30 µL/min).
-
Record the sensorgrams showing association and dissociation phases.
-
Regenerate the sensor surface between injections if necessary, using a mild regeneration solution (e.g., glycine-HCl, pH 2.5).
-
-
Data Analysis:
-
Subtract the signal from the control flow cell from the H10-immobilized flow cell signal.
-
Fit the corrected sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).[7][10]
-
Enzyme-Linked Immunosorbent Assay (ELISA) for AGR2 Detection
This protocol is for quantifying AGR2 levels, potentially in cell culture supernatants, using this compound as a capture agent.
-
Materials:
-
Streptavidin-coated 96-well plates.
-
Biotinylated H10 peptide.
-
Recombinant AGR2 standard.
-
Primary antibody against AGR2.
-
HRP-conjugated secondary antibody.
-
TMB substrate.
-
Stop solution (e.g., 1M H₂SO₄).
-
-
Procedure:
-
Coat the streptavidin plate with biotinylated H10 peptide (e.g., 1 µ g/well ) for 1 hour at room temperature.
-
Wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween-20).
-
Block the plate with a blocking buffer (e.g., 5% BSA in PBS) for 30 minutes at room temperature.
-
Wash the plate three times.
-
Add AGR2 standards and samples to the wells and incubate for 1-2 hours at room temperature.
-
Wash the plate three times.
-
Add the primary anti-AGR2 antibody and incubate for 1 hour at room temperature.
-
Wash the plate three times.
-
Add the HRP-conjugated secondary antibody and incubate for 1 hour at room temperature.
-
Wash the plate five times.
-
Add TMB substrate and incubate in the dark until a blue color develops.
-
Add stop solution to quench the reaction.
-
Read the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis:
Cell Viability (MTS/MTT) Assay
This protocol assesses the effect of this compound on the viability of cancer cells.
-
Materials:
-
Cancer cell lines (e.g., PC-3, MDA-MB-231).
-
96-well cell culture plates.
-
This compound.
-
MTS or MTT reagent.
-
Solubilization solution (for MTT).
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound for a specified period (e.g., 48 hours). Include a vehicle control.
-
Add MTS or MTT reagent to each well and incubate for 1-4 hours at 37°C.
-
If using MTT, add the solubilization solution and incubate until the formazan crystals are dissolved.
-
Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS, 570 nm for MTT) using a microplate reader.
-
-
Data Analysis:
Western Blotting
This protocol is for detecting changes in the expression and phosphorylation of proteins in AGR2-mediated signaling pathways upon treatment with this compound.
-
Procedure:
-
Treat cells with this compound for the desired time.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against the proteins of interest (e.g., p-EGFR, EGFR, p-YAP, YAP, p-p38, p38, p-p53, p53, and a loading control like β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Data Analysis:
Co-Immunoprecipitation (Co-IP)
This protocol can be used to investigate the disruption of AGR2 protein-protein interactions by this compound.
-
Procedure:
-
Treat cells with or without this compound.
-
Lyse the cells in a non-denaturing lysis buffer.
-
Pre-clear the lysates with protein A/G agarose/magnetic beads.
-
Incubate the pre-cleared lysates with an antibody against AGR2 or a potential interacting partner overnight at 4°C.
-
Add protein A/G beads to pull down the antibody-protein complexes.
-
Wash the beads several times with lysis buffer.
-
Elute the proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Analyze the eluted proteins by Western blotting using antibodies against AGR2 and the suspected interacting protein.[2]
-
Conclusion
This compound presents a promising tool for the targeted inhibition of AGR2, a key player in multiple cancer-related signaling pathways. This guide provides a comprehensive overview of the current understanding of this compound's effects, supported by quantitative data and detailed experimental protocols to facilitate further research and drug development efforts. The provided diagrams offer a clear visualization of the targeted molecular pathways, aiding in the conceptualization of this compound's mechanism of action. Further investigation into the in vivo efficacy and safety of this compound is warranted to fully assess its therapeutic potential.
References
- 1. researchgate.net [researchgate.net]
- 2. [PDF] Elucidation of the AGR2 Interactome in Esophageal Adenocarcinoma Cells Identifies a Redox-Sensitive Chaperone Hub for the Quality Control of MUC-5AC | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. Identification, characterization and application of a new peptide against anterior gradient homolog 2 (AGR2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. arp1.com [arp1.com]
- 6. AGR2 antibody (12275-1-AP) | Proteintech [ptglab.com]
- 7. Identification, characterization and application of a new peptide against anterior gradient homolog 2 (AGR2) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. path.ox.ac.uk [path.ox.ac.uk]
- 11. broadpharm.com [broadpharm.com]
- 12. Anterior Gradient 2 Is Expressed and Secreted during the Development of Pancreatic Cancer and Promotes Cancer Cell Survival - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Co-Immunoprecipitation with Biotin-H10
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide a detailed protocol for utilizing Biotin-H10, a high-affinity peptide binder of Anterior Gradient 2 (AGR2), in co-immunoprecipitation (Co-IP) experiments. AGR2 is a protein disulfide isomerase frequently overexpressed in various cancers and implicated in tumor progression, making it a significant target for therapeutic intervention and protein-protein interaction studies.[1][2][3][4] this compound serves as a specific "bait" to capture AGR2 and its associated protein complexes from cell lysates, enabling the identification and characterization of novel protein interactions and the elucidation of AGR2-mediated signaling pathways.
This compound is the N-terminal biotinylated version of the H10 peptide (sequence: MKMQVRIYLV), which exhibits a strong binding affinity for AGR2.[5][6] This high affinity allows for efficient and specific pulldown of AGR2 and its interacting partners. The biotin tag facilitates capture through the strong and specific interaction with streptavidin-conjugated beads.[7][8]
Principle of the Method
The co-immunoprecipitation procedure using this compound involves the following key steps: A cell lysate containing the target protein AGR2 and its potential binding partners is prepared under non-denaturing conditions to preserve protein-protein interactions. The lysate is then incubated with this compound, which acts as the bait by binding specifically to AGR2. Subsequently, streptavidin-coated magnetic or agarose beads are added to the lysate. These beads have an extremely high affinity for the biotin tag on the H10 peptide, effectively capturing the this compound-AGR2-protein complex. After a series of washes to remove non-specific binders, the captured protein complexes are eluted from the beads. The eluted proteins can then be identified and analyzed using downstream applications such as Western blotting or mass spectrometry.
Quantitative Data Summary
The following table summarizes key quantitative data for the interaction between this compound and AGR2, as well as its effect on cancer cell lines.
| Parameter | Value | Reference |
| Binding Affinity (KD) | 6.4 nM | [5][6][9] |
| Inhibition of Cell Viability (IC50) | 9-12 µM (in cancer cell lines) | [10] |
| Inhibition of Cancer Cell Migration | Effective at 10 µg/ml | [10] |
Experimental Protocols
Materials and Reagents
-
This compound peptide (Store at -20°C or -80°C, protected from light)[9]
-
Streptavidin magnetic beads
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Wash buffer (e.g., TBS with 0.1% Tween-20)
-
Elution buffer (e.g., 2x Laemmli buffer or a gentle elution buffer)
-
Control scrambled-biotin peptide
-
Recombinant AGR2 protein (for positive control)
-
Cell lines expressing AGR2 (e.g., MCF-7, 22Rv1)[10]
Detailed Co-Immunoprecipitation Protocol
This protocol is adapted from a published study utilizing this compound for pulldown of AGR2.[7]
1. Preparation of Cell Lysate a. Culture cells of interest to approximately 80-90% confluency. b. Wash cells twice with ice-cold PBS. c. Lyse the cells by adding ice-cold lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors). d. Incubate on ice for 30 minutes with occasional vortexing. e. Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris. f. Transfer the supernatant (cleared lysate) to a fresh, pre-chilled tube. g. Determine the protein concentration of the lysate using a suitable protein assay (e.g., BCA assay).
2. Bead Preparation and this compound Immobilization a. Resuspend the streptavidin magnetic beads in their storage buffer. b. Transfer 250 µL of the bead slurry to a microcentrifuge tube. c. Place the tube on a magnetic stand to pellet the beads and discard the supernatant. d. Wash the beads three times with 1 mL of wash buffer (TBS with 0.1% Tween-20). e. After the final wash, resuspend the beads in a suitable volume of wash buffer. f. Add 100 µg of this compound peptide (and a scrambled-biotin peptide for the negative control in a separate tube) to the washed beads. g. Incubate for 1 hour at room temperature with gentle rotation to allow for immobilization of the biotinylated peptide. h. After incubation, wash the beads three times with wash buffer to remove any unbound peptide.
3. Co-Immunoprecipitation a. To the beads with immobilized this compound (and the negative control beads), add 1-3 mg of total protein from the cleared cell lysate. b. Incubate overnight at 4°C with gentle rotation to allow for the formation of the this compound-AGR2-protein complex. c. As a positive control, incubate beads with immobilized this compound with purified recombinant AGR2 protein.
4. Washing a. After the overnight incubation, place the tubes on a magnetic stand to pellet the beads. b. Carefully remove and discard the supernatant (this can be saved as the "unbound" fraction for analysis). c. Wash the beads three to five times with 1 mL of ice-cold wash buffer. With each wash, resuspend the beads completely and then pellet them using the magnetic stand. These stringent washes are crucial for removing non-specifically bound proteins.
5. Elution a. After the final wash, remove all residual wash buffer. b. To elute the captured proteins, add 20-50 µL of 2x Laemmli sample buffer directly to the beads. c. Heat the samples at 95-100°C for 5-10 minutes. d. Place the tubes on a magnetic stand and carefully collect the supernatant, which contains the eluted proteins.
6. Downstream Analysis a. The eluted protein samples are now ready for analysis by SDS-PAGE and Western blotting to detect AGR2 and its potential interacting partners. b. For the identification of unknown interacting proteins, the eluted samples can be subjected to mass spectrometry analysis.
Diagrams
Experimental Workflow for this compound Co-Immunoprecipitation
Caption: Workflow of this compound Co-Immunoprecipitation.
AGR2 Signaling Pathway Interactions
AGR2 is known to interact with and modulate several key signaling pathways involved in cancer progression. For instance, it can regulate the p53 tumor suppressor pathway and influence the Epidermal Growth Factor Receptor (EGFR) signaling cascade.[11][12] The following diagram illustrates a simplified model of these interactions.
Caption: Simplified AGR2 Signaling Interactions.
References
- 1. journals.physiology.org [journals.physiology.org]
- 2. Frontiers | AGR2: a secreted protein worthy of attention in diagnosis and treatment of breast cancer [frontiersin.org]
- 3. Characterization of the AGR2 Interactome Uncovers New Players of Protein Disulfide Isomerase Network in Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. From development to cancer - an ever-increasing role of AGR2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. AGR2 - Wikipedia [en.wikipedia.org]
- 6. arp1.com [arp1.com]
- 7. Identification, characterization and application of a new peptide against anterior gradient homolog 2 (AGR2) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. assets.fishersci.com [assets.fishersci.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. researchgate.net [researchgate.net]
- 11. The Anterior Gradient-2 Pathway as a Model for Developing Peptide...: Ingenta Connect [ingentaconnect.com]
- 12. Anterior Gradient 2 (AGR2) Induced Epidermal Growth Factor Receptor (EGFR) Signaling Is Essential for Murine Pancreatitis-Associated Tissue Regeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Utilizing Biotin-H10 as a Capture Agent in a Novel Anterior Gradient 2 (AGR2) ELISA
For Researchers, Scientists, and Drug Development Professionals
These application notes detail the use of the biotinylated peptide, Biotin-H10, as a high-affinity capture agent in a sensitive and specific Enzyme-Linked Immunosorbent Assay (ELISA) for the quantification of Anterior Gradient 2 (AGR2), a protein implicated in various cancers.
Introduction
Anterior Gradient 2 (AGR2) is a protein disulfide isomerase primarily located in the endoplasmic reticulum, where it is involved in protein folding.[1][2] Elevated levels of extracellular AGR2 (eAGR2) have been associated with poor prognosis in several adenocarcinomas, making it a promising biomarker for cancer diagnostics and a potential therapeutic target.[2] Traditional sandwich ELISAs for AGR2 typically utilize monoclonal or polyclonal antibodies for both capture and detection. This document describes a novel ELISA that employs a specific biotinylated peptide, H10, for the capture of AGR2, offering high affinity and specificity.
Principle of the this compound AGR2 ELISA
This assay is a sandwich ELISA that utilizes the high affinity of the this compound peptide for AGR2. The workflow begins with the immobilization of this compound onto a streptavidin-coated microplate. Subsequently, the sample containing AGR2 is added, and the AGR2 protein is captured by the immobilized H10 peptide. A specific anti-AGR2 antibody is then used for detection, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody. The addition of a TMB substrate results in a colorimetric signal that is proportional to the amount of AGR2 present in the sample.
Performance Characteristics
The this compound based ELISA demonstrates robust performance for the detection of eAGR2 in various sample types.
Quantitative Data Summary
| Parameter | This compound ELISA | Commercial AGR2 ELISA Kit 1 | Commercial AGR2 ELISA Kit 2 | Commercial AGR2 ELISA Kit 3 |
| Capture Agent | This compound Peptide | Anti-AGR2 Antibody | Anti-AGR2 Antibody | Anti-AGR2 Antibody |
| Detection Limit | 20-50 ng/mL | 0.1 ng/mL | 0.059 ng/mL | 10.6 pg/mL |
| Quantitative Range | 20-1,000 ng/mL (in PBS), 20-3,000 ng/mL (in cell media) | 0.16-10 ng/mL | 0.156-10 ng/mL | 23.4-1500 pg/mL |
| Binding Affinity (KD) | 6.4 nM | Not specified | Not specified | Not specified |
| Intra-Assay Precision | Not specified | < 10% | < 10% | < 5.31% |
| Inter-Assay Precision | Not specified | < 10% | < 12% | < 5.31% |
Experimental Protocols
Materials and Reagents
-
Streptavidin-coated 96-well microtiter plates
-
This compound peptide
-
Recombinant AGR2 protein (for standard curve)
-
Anti-AGR2 primary antibody
-
HRP-conjugated secondary antibody
-
Wash Buffer (e.g., 25 mM Tris-buffered saline (TBS) with 0.1% BSA and 0.05% Tween-20)
-
Blocking Buffer (e.g., 5% BSA in wash buffer)
-
TMB Substrate
-
Stop Solution (e.g., 2 M Sulfuric Acid)
-
Samples (e.g., cell culture supernatant, serum, plasma)
Assay Procedure
-
Plate Preparation: Incubate 1 µg of this compound peptide dissolved in wash buffer in each well of a streptavidin-coated 96-well plate for 1 hour at room temperature.
-
Washing: Wash the plate three times with wash buffer.
-
Blocking: Block the plate with 5% BSA in wash buffer for 30 minutes at room temperature to prevent non-specific binding.
-
Sample/Standard Incubation: Prepare a standard curve of AGR2 protein in the appropriate buffer (e.g., PBS or cell culture media). Add 100 µL of standards and samples to the wells and incubate for 2 hours at 37°C.
-
Washing: Wash the plate three times with wash buffer.
-
Primary Antibody Incubation: Add the anti-AGR2 primary antibody (diluted in wash buffer) to each well and incubate for 2 hours at 37°C.
-
Washing: Wash the plate three times with wash buffer.
-
Secondary Antibody Incubation: Add the HRP-conjugated secondary antibody (diluted in wash buffer) to each well and incubate for 1 hour at room temperature.
-
Washing: Wash the plate three times with wash buffer.
-
Signal Development: Add TMB substrate to each well and incubate in the dark until a blue color develops.
-
Stopping the Reaction: Add stop solution to each well to terminate the reaction. The color will change from blue to yellow.
-
Data Acquisition: Read the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Generate a standard curve by plotting the absorbance values against the corresponding AGR2 concentrations. Use a four-parameter logistic (4PL) regression model to fit the curve and determine the concentration of AGR2 in the unknown samples.
Visualizations
Experimental Workflow
References
Application Notes and Protocols for Biotin-H10 in Cell Viability and Migration Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Biotin-H10 is a high-affinity peptide inhibitor of the Anterior Gradient 2 (AGR2) protein, a factor implicated in cancer progression and metastasis.[1][2][3][4] This document provides detailed protocols for utilizing this compound in fundamental cancer research assays: cell viability and cell migration. The provided methodologies and data serve as a guide for investigating the efficacy of this compound as a potential anti-cancer agent.
Mechanism of Action
This compound exerts its effects by specifically targeting AGR2, a protein disulfide isomerase that plays a crucial role in the proper folding of proteins within the endoplasmic reticulum.[5] Upregulation of AGR2 has been correlated with poor prognosis in various cancers.[5][6] this compound, by inhibiting AGR2, has been shown to decrease the viability of cancer cells.[1][2][3] The proposed signaling cascade involves the disruption of the Epidermal Growth Factor Receptor (EGFR) and Hippo signaling pathways. AGR2 is known to regulate EGFR signaling, and its inhibition by this compound can lead to downstream effects on the Hippo pathway's co-activator, Yes-associated protein 1 (YAP1).[5][7][8][9]
Data Presentation
Table 1: In Vitro Cell Viability of this compound
The following table summarizes the half-maximal inhibitory concentration (IC50) of the H10 peptide in two cancer cell lines after 48 hours of treatment, as determined by an ATP-based viability assay.[1]
| Cell Line | IC50 (µM) |
| MDA-MB-231 (Breast Cancer) | 12[1] |
| PC-3 (Prostate Cancer) | 9[1] |
Table 2: In Vitro Cell Migration Inhibition by this compound
This table presents the qualitative and comparative inhibition of cell migration by the H10 peptide.
| Cell Line | Treatment | Concentration | Result |
| PC-3 (Prostate Cancer) | H10 peptide | 10 µg/ml | Comparable inhibition to Taxol[1] |
| PC-3 (Prostate Cancer) | Taxol (Positive Control) | 5 nM | Inhibition of cell migration[1] |
Experimental Protocols
Cell Viability Assay: ATP-Based Luminescence Assay
This protocol is adapted from standard ATP-based viability assay methodologies and is suitable for determining the effect of this compound on the viability of adherent or suspension cells. The principle lies in the quantification of ATP, an indicator of metabolically active, viable cells.
Materials:
-
96-well white, clear-bottom tissue culture plates
-
This compound
-
Control peptide (scrambled sequence)
-
Cancer cell lines of interest (e.g., MDA-MB-231, PC-3)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
ATP-based cell viability assay kit (e.g., CellTiter-Glo®)
-
Luminometer
Procedure:
-
Cell Seeding:
-
For adherent cells, seed 5,000-10,000 cells per well in a 96-well plate and incubate for 24 hours to allow for cell attachment.
-
For suspension cells, seed 10,000-20,000 cells per well in a 96-well plate.
-
-
Compound Treatment:
-
Prepare a serial dilution of this compound and the control peptide in complete cell culture medium.
-
Remove the old medium from the wells (for adherent cells) and add 100 µL of the medium containing the different concentrations of the peptides. Include wells with medium only (background) and cells with vehicle control (e.g., DMSO).
-
Incubate the plate for the desired period (e.g., 48 hours) at 37°C in a humidified incubator with 5% CO2.
-
-
ATP Assay:
-
Equilibrate the plate and the ATP assay reagent to room temperature for at least 30 minutes.
-
Add a volume of the ATP assay reagent equal to the volume of the cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a luminometer.
-
Subtract the background luminescence from all readings.
-
Calculate the percentage of cell viability for each treatment concentration relative to the vehicle control.
-
Plot the percentage of viability against the log of the compound concentration and determine the IC50 value using a suitable software (e.g., GraphPad Prism).
-
Cell Migration Assay: Transwell Assay
This protocol describes a transwell migration assay (also known as a Boyden chamber assay) to assess the effect of this compound on the migratory capacity of cancer cells.
Materials:
-
24-well plate with transwell inserts (typically 8 µm pore size for cancer cells)
-
This compound
-
Control peptide (scrambled sequence)
-
Cancer cell lines of interest (e.g., PC-3)
-
Serum-free cell culture medium
-
Complete cell culture medium (as chemoattractant)
-
Phosphate-Buffered Saline (PBS)
-
Cotton swabs
-
Methanol (for fixation)
-
Crystal Violet stain (e.g., 0.5% in 25% methanol)
-
Microscope
Procedure:
-
Preparation of Transwell Inserts:
-
If required, pre-coat the transwell inserts with an extracellular matrix protein (e.g., fibronectin, collagen) and allow them to dry.
-
-
Cell Preparation:
-
Culture cells to 70-80% confluency.
-
Serum-starve the cells for 12-24 hours before the assay by culturing them in serum-free medium.
-
Trypsinize and resuspend the cells in serum-free medium at a concentration of 1 x 10^5 to 5 x 10^5 cells/mL.
-
-
Assay Setup:
-
Add 600 µL of complete cell culture medium (containing a chemoattractant like 10% FBS) to the lower chamber of the 24-well plate.
-
Add 200 µL of the cell suspension to the upper chamber of the transwell insert.
-
Add this compound, control peptide, or a positive control inhibitor (e.g., Taxol) to the upper chamber along with the cells at the desired concentrations.
-
-
Incubation:
-
Incubate the plate at 37°C in a humidified incubator with 5% CO2 for a period that allows for measurable migration (e.g., 12-24 hours).
-
-
Quantification of Migration:
-
Carefully remove the transwell inserts from the plate.
-
Using a cotton swab, gently remove the non-migrated cells from the upper surface of the membrane.
-
Fix the migrated cells on the lower surface of the membrane by immersing the insert in methanol for 10-15 minutes.
-
Stain the migrated cells by immersing the insert in a crystal violet solution for 20-30 minutes.
-
Gently wash the inserts with PBS to remove excess stain.
-
Allow the inserts to air dry.
-
-
Data Acquisition and Analysis:
-
Visualize and count the migrated cells in several random fields of view under a microscope.
-
Alternatively, the crystal violet can be eluted with a solvent (e.g., 10% acetic acid), and the absorbance can be measured using a plate reader.
-
Calculate the percentage of migration inhibition for each treatment condition relative to the vehicle control.
-
Mandatory Visualizations
Caption: Experimental workflows for cell viability and migration assays.
Caption: this compound signaling pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound | AGR2抑制剂 | MCE [medchemexpress.cn]
- 3. medchemexpress.com [medchemexpress.com]
- 4. arp1.com [arp1.com]
- 5. From development to cancer - an ever-increasing role of AGR2 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Prevalence and Significance of AGR2 Expression in Human Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Anterior Gradient 2 (AGR2) Induced Epidermal Growth Factor Receptor (EGFR) Signaling Is Essential for Murine Pancreatitis-Associated Tissue Regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Anterior Gradient 2 (AGR2) Induced Epidermal Growth Factor Receptor (EGFR) Signaling Is Essential for Murine Pancreatitis-Associated Tissue Regeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Notes: Localization of AGR2 using Biotin-H10 in Immunofluorescence
Introduction
Anterior Gradient 2 (AGR2) is a protein disulfide isomerase primarily located in the endoplasmic reticulum (ER)[1][2]. It plays a crucial role in protein folding and secretion, particularly of mucins[2][3]. Aberrant expression and extracellular secretion of AGR2 have been implicated in the progression and metastasis of various cancers, including breast, prostate, and pancreatic cancer, making it a significant biomarker and therapeutic target[1][4][5]. The localization of AGR2, both intracellularly and on the cell surface, is of great interest to researchers studying its pathological functions.
Biotin-H10 is a high-affinity peptide that specifically binds to AGR2 with a dissociation constant (Kd) of 6.4 nM[6][7][8]. This specific interaction can be leveraged for the detection and localization of AGR2 in fixed cells and tissues. This application note describes a method for localizing AGR2 using this compound in conjunction with tyramide signal amplification (TSA) for enhanced immunofluorescence detection. TSA is a powerful technique that amplifies the fluorescent signal by depositing a large number of biotin or fluorophore-labeled tyramide molecules at the site of the target, enabling the detection of low-abundance proteins[9][10][11][12][13].
Principle of the Method
The method involves the use of this compound as a primary probe to bind to the AGR2 protein in fixed biological samples. The biotin tag on the H10 peptide is then recognized by a streptavidin-horseradish peroxidase (HRP) conjugate. In the presence of hydrogen peroxide, the HRP enzyme catalyzes the conversion of biotinyl tyramide into a highly reactive radical. This radical covalently binds to tyrosine residues on proteins in the immediate vicinity of the AGR2-Biotin-H10 complex. Finally, the deposited biotin molecules are detected with a fluorescently labeled streptavidin, resulting in a significantly amplified signal at the site of AGR2 localization.
Quantitative Data
The following table summarizes key quantitative data related to the components and interactions described in this protocol.
| Parameter | Value | Reference |
| Binding Affinity (Kd) of H10 to AGR2 | 6.4 nM | [6][7][8] |
| AGR2 Expression in Prostate Cancer vs. Normal Tissue | ~50-fold higher RNA signal in cancer cells | [14] |
| Serum AGR2 in Metastatic vs. Non-metastatic Breast Cancer | 3.77 ng/dl vs. 1.76 ng/dl (p < 0.01) | [15] |
Experimental Protocols
Materials
-
This compound peptide
-
Formalin-fixed, paraffin-embedded (FFPE) tissue sections or cultured cells on coverslips
-
Phosphate-buffered saline (PBS)
-
Permeabilization buffer (e.g., 0.1-0.5% Triton X-100 in PBS)
-
Blocking buffer (e.g., 1-5% BSA in PBS)
-
Streptavidin-HRP conjugate
-
Biotinyl Tyramide reagent
-
Amplification buffer (as per TSA kit manufacturer's instructions)
-
Fluorescently labeled streptavidin (e.g., Streptavidin-Alexa Fluor 488)
-
Nuclear counterstain (e.g., DAPI)
-
Antifade mounting medium
Protocol for Immunofluorescence Staining of AGR2 using this compound and TSA
1. Sample Preparation:
-
For FFPE tissue sections: Deparaffinize and rehydrate the sections through a series of xylene and graded ethanol washes. Perform antigen retrieval using an appropriate method (e.g., heat-induced epitope retrieval in citrate buffer).
-
For cultured cells: Grow cells on sterile coverslips. Wash with PBS and fix with 4% paraformaldehyde for 15 minutes at room temperature.
2. Permeabilization:
-
Wash the fixed samples twice with PBS.
-
Permeabilize the cells by incubating with permeabilization buffer for 10-15 minutes at room temperature. This step is crucial for intracellular targets.
-
Wash three times with PBS.
3. Blocking:
-
Incubate the samples with blocking buffer for 1 hour at room temperature to minimize non-specific binding.
4. This compound Incubation:
-
Dilute this compound peptide to the desired concentration (e.g., 1-10 µM) in blocking buffer.
-
Incubate the samples with the diluted this compound solution overnight at 4°C in a humidified chamber.
5. Streptavidin-HRP Incubation:
-
Wash the samples three times with PBS.
-
Dilute the Streptavidin-HRP conjugate in blocking buffer according to the manufacturer's instructions.
-
Incubate the samples with the Streptavidin-HRP solution for 1 hour at room temperature.
6. Tyramide Signal Amplification:
-
Wash the samples three times with PBS.
-
Prepare the biotinyl tyramide working solution by diluting it in the amplification buffer as recommended by the manufacturer.
-
Incubate the samples with the biotinyl tyramide solution for 5-10 minutes at room temperature, protected from light.
-
Stop the reaction by washing thoroughly with PBS.
7. Fluorescent Detection:
-
Dilute the fluorescently labeled streptavidin in blocking buffer.
-
Incubate the samples with the fluorescent streptavidin solution for 1 hour at room temperature, protected from light.
8. Counterstaining and Mounting:
-
Wash the samples three times with PBS.
-
Incubate with a nuclear counterstain like DAPI for 5 minutes.
-
Wash twice with PBS.
-
Mount the coverslips onto microscope slides using an antifade mounting medium.
9. Imaging:
-
Visualize the samples using a fluorescence microscope with the appropriate filter sets. The signal from the fluorescent streptavidin will indicate the localization of AGR2.
Visualizations
References
- 1. Antibodies Biotinylated Using a Synthetic Z-domain from Protein A Provide Stringent In Situ Protein Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In situ detection of protein interactions for recombinant therapeutic enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Beyond BioID: Streptavidin outcompetes antibody fluorescence signals in protein localization and readily visualises targets evading immunofluorescence detection [elifesciences.org]
- 5. Biotinylated Peptides for Immunoassays and Drug Discovery - Creative Peptides [creative-peptides.com]
- 6. lifetein.com [lifetein.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. BestProtocols: IHC Frozen Tissue—Indirect Method (biotin) | Thermo Fisher Scientific - US [thermofisher.com]
- 9. sartorius.com [sartorius.com]
- 10. In-vivo Cross-linking of Biotinylated Peptide Ligands to Cell Surface Receptors | Springer Nature Experiments [experiments.springernature.com]
- 11. m.youtube.com [m.youtube.com]
- 12. journals.physiology.org [journals.physiology.org]
- 13. AGR2 - Wikipedia [en.wikipedia.org]
- 14. Differential expression of anterior gradient gene AGR2 in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Frontiers | AGR2: a secreted protein worthy of attention in diagnosis and treatment of breast cancer [frontiersin.org]
Application Note: Quantitative Analysis of Anterior Gradient 2 (AGR2) Protein Levels Using a Biotin-H10 Peptide-Based ELISA
Audience: This document is intended for researchers, scientists, and drug development professionals interested in the quantitative measurement of the cancer-associated protein, Anterior Gradient 2 (AGR2).
Introduction
Anterior Gradient 2 (AGR2) is a protein disulfide isomerase (PDI) primarily located in the endoplasmic reticulum (ER) where it is involved in protein folding and maturation.[1][2][3] In numerous adenocarcinomas, including breast, prostate, pancreatic, and lung cancer, AGR2 is significantly overexpressed.[2][4][5] Unlike in normal cells where AGR2 is intracellular, cancer cells can secrete AGR2 into the extracellular environment (eAGR2).[1][5] Elevated levels of eAGR2 in biological fluids like serum, plasma, and urine have been correlated with poor prognosis, making it a promising biomarker for cancer detection, monitoring, and a potential therapeutic target.[2][6][7]
This application note describes a sensitive and specific sandwich Enzyme-Linked Immunosorbent Assay (ELISA) for the quantitative analysis of AGR2. The assay utilizes a high-affinity biotinylated peptide, H10, as the capture reagent.[7][8][9] The H10 peptide binds to AGR2 with a high affinity, demonstrating a dissociation constant (KD) of approximately 6.4 nM to 7.5 nM.[8][9][10] This peptide-based approach offers a robust method for quantifying AGR2 levels in various biological samples.
Principle of the Assay
The Biotin-H10 ELISA is a sandwich immunoassay designed to capture and detect AGR2 protein. The wells of a microplate are first coated with streptavidin, which serves to bind the biotinylated H10 peptide. Samples containing AGR2 are then added to the wells, where the AGR2 protein is captured by the immobilized H10 peptide. Following an incubation and wash step, a specific anti-AGR2 detection antibody is added, which binds to a different epitope on the captured AGR2 protein. A horseradish peroxidase (HRP)-conjugated secondary antibody is then used to bind to the detection antibody. Finally, a TMB (3,3’,5,5’-tetramethylbenzidine) substrate solution is added, which is converted by HRP into a colored product. The intensity of the color, measured spectrophotometrically at 450 nm, is directly proportional to the concentration of AGR2 in the sample.
Quantitative Data Summary
The this compound ELISA and other similar immunoassays have been used to quantify AGR2 levels in various clinical and research samples. The following tables summarize representative data from published studies.
Table 1: AGR2 Protein Levels in Human Clinical Samples
| Sample Type | Patient Cohort | Mean AGR2 Concentration | Reference |
| Serum | Healthy Controls (n=56) | 2.93 ± 0.42 ng/mL | [11][12] |
| Serum | Breast Cancer Patients (n=118) | 5.62 ± 0.87 ng/mL | [11][12] |
| Serum | Metastatic Breast Cancer (n=23) | 13.7 ± 3.2 ng/mL | [11][12] |
| Serum | Non-Metastatic Breast Cancer | 1.76 ng/dL | [11][12] |
| Serum | Metastatic Breast Cancer | 3.77 ng/dL | [11][12] |
| Urine | Pre-operative Prostate Cancer | 3.6 - 181 pg/mL | [4] |
Table 2: AGR2 Protein Levels in In Vitro Cancer Models
| Sample Source | Cell Line / Model | eAGR2 Concentration / Note | Reference |
| Cell Culture Media | MCF-7 (Breast Cancer) | Approx. 3x higher than 22Rv1 | [6] |
| Cell Culture Media | 22Rv1 (Prostate Cancer) | Lower than MCF-7 | [6] |
| Cell Culture Media | Prostate Adenocarcinoma Xenografts | Range of <2 pg/mL to >100 pg/mL | [5] |
| Assay Buffer (PBS) | H10-based ELISA Quantitative Range | 20 - 1,000 ng/mL | [6] |
| Cell Culture Media | H10-based ELISA Quantitative Range | 20 - 3,000 ng/mL | [6] |
AGR2 Signaling Pathways
AGR2 is implicated in multiple signaling pathways that are crucial for cancer initiation and progression.[1][2] It promotes cell proliferation and growth by modulating the Hippo signaling pathway and enhancing amphiregulin (AREG)/EGFR signaling.[1][2] Furthermore, AGR2 can inhibit the p53 tumor suppressor response.[2][11] In promoting metastasis, AGR2 has been shown to upregulate proteases like cathepsin B (CTSB) and cathepsin D (CTSD) and is involved in the epithelial-mesenchymal transition (EMT).[3][11]
Caption: Key signaling pathways modulated by the AGR2 protein in cancer cells.
Experimental Protocols
The following section provides a detailed workflow and protocol for the quantitative determination of AGR2 using the this compound ELISA.
Caption: Step-by-step workflow for the this compound peptide-capture ELISA.
This protocol is adapted from methodologies described for sandwich ELISAs, specifically incorporating the H10 peptide as the capture reagent.[6][9][13][14]
A. Materials Required
-
Reagents:
-
Streptavidin-coated 96-well microplate
-
Biotinylated H10 peptide (N-terminal biotinylation)[8]
-
Recombinant human AGR2 protein (for standard curve)
-
Primary Detection Antibody: Rabbit anti-AGR2 polyclonal antibody
-
Secondary Antibody: HRP-conjugated Goat anti-Rabbit IgG
-
Wash Buffer: Phosphate Buffered Saline with 0.05% Tween-20 (PBST)
-
Assay Diluent / Blocking Buffer: PBS with 1% Bovine Serum Albumin (BSA)
-
TMB Substrate Solution
-
Stop Solution (e.g., 2N H₂SO₄)
-
Ultrapure water
-
-
Equipment:
-
Microplate reader capable of measuring absorbance at 450 nm
-
Precision pipettes and disposable tips
-
Microplate washer (optional)
-
Vortex mixer
-
B. Reagent Preparation
-
AGR2 Standards: Prepare a serial dilution of recombinant AGR2 protein in Assay Diluent. A suggested starting concentration for the highest standard is 2000-3000 ng/mL, followed by 7-8 two-fold dilutions to generate a standard curve.[6][9] The quantitative range is typically 20-1000 ng/mL.[6]
-
This compound Capture Peptide: Reconstitute and dilute the this compound peptide in PBS to a final concentration of 1-5 µg/mL. The optimal concentration should be determined empirically.
-
Detection Antibody: Dilute the primary anti-AGR2 antibody in Assay Diluent. The optimal dilution must be determined by titration.
-
HRP Conjugate: Dilute the HRP-conjugated secondary antibody in Assay Diluent according to the manufacturer's instructions.
C. Assay Procedure
-
Plate Preparation: If not using pre-coated plates, coat a high-binding 96-well plate with streptavidin according to the manufacturer's protocol. Wash 3 times with Wash Buffer.
-
Capture Peptide Immobilization: Add 100 µL of diluted this compound peptide solution to each well. Incubate for 1-2 hours at room temperature (RT) or overnight at 4°C.
-
Washing: Aspirate the peptide solution and wash the plate 3 times with 300 µL of Wash Buffer per well.
-
Blocking: Add 200 µL of Blocking Buffer to each well to prevent non-specific binding. Incubate for 1-2 hours at RT.
-
Washing: Aspirate the blocking solution and wash the plate 3 times with Wash Buffer.
-
Sample/Standard Incubation: Add 100 µL of prepared AGR2 standards and samples (e.g., serum, urine, cell culture supernatants) to the appropriate wells. It is recommended to run all standards and samples in duplicate or triplicate. Incubate for 2 hours at RT.
-
Washing: Aspirate the samples/standards and wash the plate 4 times with Wash Buffer.
-
Detection Antibody Incubation: Add 100 µL of the diluted primary anti-AGR2 antibody to each well. Incubate for 1-2 hours at RT.
-
Washing: Aspirate the detection antibody and wash the plate 4 times with Wash Buffer.
-
HRP Conjugate Incubation: Add 100 µL of the diluted HRP-conjugated secondary antibody to each well. Incubate for 1 hour at RT, protected from light.
-
Final Washing: Aspirate the HRP conjugate and wash the plate 5 times with Wash Buffer, ensuring complete removal of unbound conjugate.
-
Substrate Development: Add 100 µL of TMB Substrate Solution to each well. Incubate for 15-30 minutes at RT in the dark. Monitor for color development (blue).
-
Reaction Termination: Stop the reaction by adding 50 µL of Stop Solution to each well. The color will change from blue to yellow.
-
Absorbance Reading: Immediately measure the optical density (OD) at 450 nm using a microplate reader. It is advisable to also take a reading at 570 nm for wavelength correction if available.
D. Data Analysis
-
Standard Curve Generation: Average the duplicate/triplicate OD readings for each standard. Subtract the average OD of the zero standard (blank) from all other readings.
-
Plot the corrected OD values (Y-axis) against the corresponding AGR2 concentrations (X-axis).
-
Perform a regression analysis to fit the data. A four-parameter logistic (4PL) curve fit is often the most appropriate model for ELISA data.[6][9]
-
Sample Concentration Calculation: Use the generated standard curve equation to interpolate the AGR2 concentration in the unknown samples from their corrected OD values.
-
Account for any dilution factors used when preparing the samples to determine the final concentration in the original sample.
References
- 1. researchgate.net [researchgate.net]
- 2. From development to cancer - an ever-increasing role of AGR2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Development of an ELISA to detect the secreted prostate cancer biomarker AGR2 in voided urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cancer-secreted AGR2 induces programmed cell death in normal cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Identification, characterization and application of a new peptide against anterior gradient homolog 2 (AGR2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. arp1.com [arp1.com]
- 9. Identification, characterization and application of a new peptide against anterior gradient homolog 2 (AGR2) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Frontiers | AGR2: a secreted protein worthy of attention in diagnosis and treatment of breast cancer [frontiersin.org]
- 12. AGR2: a secreted protein worthy of attention in diagnosis and treatment of breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mybiosource.com [mybiosource.com]
- 14. Mouse Anterior Gradient Protein 2 (AGR2) ELISA Kit RD-AGR2-Mu - Traditional ELISA Kits [reddotbiotech.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Biotin-H10 Pull-Down Assays to Reduce Non-Specific Binding
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize non-specific binding in Biotin-H10 pull-down assays.
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of non-specific binding in a this compound pull-down assay?
Non-specific binding in a this compound pull-down assay can originate from several sources. Primarily, proteins from the cell lysate can adhere to the streptavidin-coated beads or the H10 "bait" protein through electrostatic or hydrophobic interactions, rather than the specific biotin-streptavidin interaction. Additionally, endogenous biotinylated proteins within the cell lysate can bind to the streptavidin beads, leading to false positives. Insufficient blocking of the beads and suboptimal washing steps are also major contributors to high background.
Q2: How can I determine if the high background in my pull-down is due to non-specific binding?
To ascertain if high background is due to non-specific binding, it is crucial to include proper negative controls in your experiment.[1] A key control is to perform the pull-down assay with beads that have not been incubated with the biotinylated H10 "bait" protein. If you still observe a significant number of proteins being pulled down, it indicates that these proteins are binding non-specifically to the beads themselves. Another essential control is to use a lysate from cells that do not express the target of H10.
Q3: My negative control (beads only) shows significant protein bands. How can I reduce this?
High background in a beads-only control points to proteins binding directly to the streptavidin-coated beads. To mitigate this, you can:
-
Pre-clear the lysate: Incubate your cell lysate with streptavidin-coated beads for 1-2 hours at 4°C before adding your biotinylated bait. This will help to remove proteins that have a high affinity for the beads.
-
Optimize blocking: Increase the concentration or incubation time of your blocking agent. Common blocking agents include Bovine Serum Albumin (BSA) and non-fat dry milk.[2][3][4][5][6][7]
-
Increase wash stringency: Enhance the salt or detergent concentration in your wash buffers to disrupt weaker, non-specific interactions.[8][9]
Q4: I suspect endogenous biotin is causing high background. How can I block it?
Endogenous biotin, a vitamin present in all living cells, can lead to significant background noise by binding to streptavidin beads.[10][11] To address this, a two-step blocking procedure is recommended before the pull-down assay:
-
Incubate your sample with an excess of free streptavidin or avidin to bind to all endogenous biotin.
-
Follow this with an incubation with an excess of free biotin to saturate the remaining biotin-binding sites on the streptavidin/avidin added in the first step.[10][12]
Troubleshooting Guides
Optimizing Blocking Conditions
Effective blocking is critical to prevent non-specific binding of proteins to the streptavidin beads. The choice and concentration of the blocking agent can significantly impact the signal-to-noise ratio.
| Blocking Agent | Recommended Concentration | Incubation Time & Temperature | Advantages | Disadvantages |
| Bovine Serum Albumin (BSA) | 1-5% (w/v) in a suitable buffer (e.g., PBS or TBS)[3][4][5][8] | 1-2 hours at room temperature or overnight at 4°C | Single purified protein, reducing the chance of cross-reactivity.[7] Recommended for phospho-specific antibody applications. | Can be more expensive than milk. Lot-to-lot variability can occur.[5] |
| Non-fat Dry Milk | 1-5% (w/v) in a suitable buffer (e.g., PBS or TBS)[3][4][5][6] | 1-2 hours at room temperature or overnight at 4°C | Inexpensive and readily available.[4][5] | Contains endogenous biotin and phosphoproteins (casein), which can interfere with biotin-streptavidin detection and phospho-protein analysis.[4][13] |
| Purified Casein | 1% (w/v) in TBS | 1 hour at room temperature | Can provide lower background than milk or BSA and is compatible with biotin-avidin systems.[14] | May mask some antigens. |
| Normal Serum (e.g., from the host species of the secondary antibody) | 5-10% (v/v) | 1 hour at room temperature | Can be effective in reducing background from secondary antibody cross-reactivity. | More expensive and contains a complex mixture of proteins that could interfere with the assay. |
Optimizing Washing Conditions
Thorough washing is essential to remove non-specifically bound proteins while preserving the specific interaction between your biotinylated bait and its binding partners. The stringency of the wash buffer can be adjusted by modifying the salt and detergent concentrations.
| Component | Recommended Concentration Range | Purpose |
| Salt (e.g., NaCl, KCl) | 150 mM - 500 mM | Disrupts ionic and electrostatic interactions. Higher concentrations increase stringency.[9][15][16][17] |
| Non-ionic Detergents (e.g., Tween-20, Triton X-100, NP-40) | 0.05% - 0.5% (v/v) | Reduces hydrophobic interactions. Higher concentrations increase stringency.[8] |
It is recommended to perform at least 3-5 washes, with each wash lasting 5-10 minutes with gentle agitation.
Experimental Protocols
Detailed Protocol for this compound Pull-Down Assay
This protocol provides a general framework. Optimization of incubation times, temperatures, and buffer compositions may be necessary for specific protein interactions.
1. Preparation of Cell Lysate a. Harvest cells and wash twice with ice-cold PBS. b. Lyse cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors. c. Incubate on ice for 30 minutes with periodic vortexing. d. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris. e. Collect the supernatant (cell lysate). Determine protein concentration using a standard protein assay (e.g., BCA).
2. Blocking of Endogenous Biotin (Optional but Recommended) a. To the cell lysate, add free streptavidin to a final concentration of 10 µg/mL. b. Incubate for 15 minutes at room temperature with gentle rotation. c. Add free biotin to a final concentration of 20 µM. d. Incubate for another 15 minutes at room temperature with gentle rotation.
3. Pre-clearing of Lysate a. Add 20-30 µL of equilibrated streptavidin-coated beads to 1 mg of cell lysate. b. Incubate for 1-2 hours at 4°C with gentle rotation. c. Pellet the beads by centrifugation (e.g., 1,000 x g for 1 minute) or using a magnetic stand. d. Carefully transfer the supernatant (pre-cleared lysate) to a new tube.
4. Binding of Biotinylated H10 Bait to Beads a. Wash the required amount of streptavidin-coated beads (e.g., 50 µL of slurry per pull-down) three times with wash buffer (e.g., PBS with 0.1% Tween-20). b. Resuspend the beads in binding buffer (e.g., PBS). c. Add the biotinylated H10 "bait" protein to the beads and incubate for 1-2 hours at room temperature or overnight at 4°C with gentle rotation. d. Wash the beads three times with wash buffer to remove unbound bait protein.
5. Pull-Down of Target Protein a. Add the pre-cleared cell lysate to the beads coupled with the biotinylated H10 bait. b. Incubate for 2-4 hours or overnight at 4°C with gentle rotation.
6. Washing a. Pellet the beads and discard the supernatant. b. Wash the beads 3-5 times with 1 mL of ice-cold wash buffer. For each wash, resuspend the beads and incubate for 5-10 minutes at 4°C with gentle rotation. c. After the final wash, carefully remove all residual wash buffer.
7. Elution a. Elute the bound proteins by resuspending the beads in 2X SDS-PAGE loading buffer and boiling for 5-10 minutes. b. Pellet the beads and collect the supernatant for analysis by SDS-PAGE and Western blotting.
Visualizations
Caption: Experimental workflow for a this compound pull-down assay.
Caption: Mechanisms of specific and non-specific binding in a pull-down assay.
Caption: Troubleshooting logic for reducing non-specific binding.
References
- 1. Streptavidin Bead Pulldown Assay to Determine Protein Homooligomerization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. iba-lifesciences.com [iba-lifesciences.com]
- 3. biossusa.com [biossusa.com]
- 4. Western blotting - Milk vs BSA for blocking - CiteAb BlogCiteAb Blog [blog.citeab.com]
- 5. stjohnslabs.com [stjohnslabs.com]
- 6. researchgate.net [researchgate.net]
- 7. blog.cellsignal.com [blog.cellsignal.com]
- 8. How to eliminate non-specific binding? | AAT Bioquest [aatbio.com]
- 9. trialtusbioscience.com [trialtusbioscience.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. 内因性検出のブロック法 | Thermo Fisher Scientific - JP [thermofisher.com]
- 12. Blocking Endogenous Biotin - IHC WORLD [ihcworld.com]
- 13. bosterbio.com [bosterbio.com]
- 14. Blocking Buffer Selection Guide | Rockland [rockland.com]
- 15. Effects of salts on protein-surface interactions: applications for column chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Investigation of the effect of salt additives in Protein L affinity chromatography for the purification of tandem single-chain variable fragment bispecific antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Impact of salt concentration in mobile phase on antibody retention in Protein A, Protein L and KappaSelect affinity chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Blocking Buffers for Biotin-H10 based ELISA
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize blocking buffers for Biotin-H10 based Enzyme-Linked Immunosorbent Assays (ELISAs).
Frequently Asked Questions (FAQs)
Q1: What is the purpose of a blocking buffer in a this compound based ELISA?
A blocking buffer is a solution containing proteins or other molecules that are used to coat the unsaturated binding sites on the surface of the ELISA plate wells.[1][2] This prevents the non-specific binding of subsequent reagents, such as the biotinylated H10-tagged protein or the streptavidin-enzyme conjugate, to the plate.[1] Effective blocking is crucial for reducing background signal and improving the assay's sensitivity and signal-to-noise ratio.[1][3]
Q2: What are the common components of a blocking buffer?
Blocking buffers typically consist of a protein-based agent dissolved in a buffered saline solution, such as Phosphate-Buffered Saline (PBS) or Tris-Buffered Saline (TBS). Common blocking agents include:
-
Bovine Serum Albumin (BSA): Typically used at a concentration of 1-5%.[4]
-
Non-fat Dry Milk: Often used at a concentration of 0.1-5%. It's a cost-effective option but may contain endogenous biotin, which can interfere with biotin-streptavidin based assays.
-
Casein: A purified milk protein used at 1-5%, it can sometimes be more effective than BSA.[5]
-
Normal Serum: Serum from a non-immunized animal (e.g., goat, horse) can be used at 5-10% and is particularly useful for reducing non-specific binding of antibodies.[4]
-
Synthetic/Proprietary Blockers: Several commercially available blocking buffers are protein-free or contain a mixture of purified proteins to minimize cross-reactivity and background.
Additionally, a non-ionic detergent, such as Tween-20 (typically at 0.05%), is often included in the blocking buffer and wash solutions to further reduce non-specific interactions.[1][3]
Q3: How does the "H10" (10xHis-tag) on my protein affect the choice of blocking buffer?
The 10xHis-tag (H10) on your protein can potentially contribute to non-specific binding. While the primary concern in a biotin-streptavidin ELISA is often the biotin-streptavidin interaction, the His-tag can interact with certain surfaces or reagents. To mitigate this, consider the following:
-
Ensure thorough blocking: A high-quality blocking buffer is essential to prevent the His-tag from binding non-specifically to the plate surface.
-
Consider adding imidazole to your buffers: Low concentrations of imidazole (e.g., 10-40 mM) in your sample diluent or wash buffer can help to reduce low-affinity, non-specific binding of the His-tag without disrupting the specific capture of your analyte.[6]
Q4: Can my choice of blocking buffer affect the signal in my this compound based ELISA?
Yes, the blocking buffer can significantly impact your results. An ineffective blocking buffer can lead to high background, while an overly stringent one might mask epitopes on your coated antigen or capture antibody, leading to a weak or no signal. It is crucial to empirically determine the optimal blocking buffer for your specific assay.
Troubleshooting Guide
High background and low signal are two of the most common issues encountered in ELISA. This guide provides a structured approach to troubleshooting these problems, with a focus on blocking buffer optimization.
Problem 1: High Background Signal
High background is characterized by high absorbance readings in the negative control wells, reducing the assay's dynamic range and sensitivity.[3]
| Potential Cause | Troubleshooting Steps |
| Insufficient Blocking | 1. Increase blocking incubation time and/or temperature: Extend the blocking step to 2 hours at room temperature or overnight at 4°C.[3] 2. Increase the concentration of the blocking agent: If using 1% BSA, try increasing it to 3-5%.[3] 3. Switch to a different blocking agent: If BSA is not effective, try non-fat dry milk, casein, or a commercial blocking buffer. Be cautious with milk-based blockers due to potential endogenous biotin. |
| Non-specific Binding of Streptavidin Conjugate | 1. Optimize streptavidin-conjugate concentration: Perform a titration experiment to determine the optimal concentration that gives a strong signal with low background. 2. Add a blocking agent to the streptavidin-conjugate diluent: Diluting the conjugate in a buffer containing a low concentration of the blocking agent (e.g., 0.1% BSA) can help. |
| Non-specific Binding of this compound Protein | 1. Add Tween-20 to wash buffers: A concentration of 0.05% Tween-20 in your wash buffer can help reduce non-specific hydrophobic interactions.[1][3] 2. Incorporate imidazole in wash buffers: For His-tagged proteins, adding a low concentration of imidazole (e.g., 10-20 mM) to the wash buffer may reduce non-specific binding of the His-tag.[6] |
| Inadequate Washing | 1. Increase the number of wash steps: Increase to 4-6 washes between each step.[3] 2. Increase the soaking time: Allow the wash buffer to sit in the wells for 30-60 seconds during each wash.[3] 3. Ensure complete removal of wash buffer: After the final wash, tap the inverted plate on a clean paper towel to remove any residual buffer. |
| Cross-reactivity of Reagents | 1. Run controls to identify the source of non-specific binding: Include wells with no capture antibody, no biotinylated protein, and no streptavidin conjugate to pinpoint the problematic step. |
Problem 2: Weak or No Signal
A weak or absent signal can be just as frustrating as high background.
| Potential Cause | Troubleshooting Steps |
| Over-blocking | 1. Decrease the concentration of the blocking agent: If you are using a high concentration of blocking agent, it may be masking the coated antigen or capture antibody. Try reducing the concentration. 2. Reduce blocking incubation time: A shorter blocking time may be sufficient and prevent epitope masking. |
| Incorrect Buffer Composition | 1. Check the pH of your buffers: Ensure all buffers are at the correct pH. 2. Avoid interfering substances: For example, sodium azide is an inhibitor of Horseradish Peroxidase (HRP) and should not be used in buffers if an HRP-conjugate is being used. |
| Suboptimal Reagent Concentrations | 1. Titrate your capture antibody and biotinylated protein: Determine the optimal concentrations for coating and detection. 2. Titrate your streptavidin-conjugate: Ensure you are using the optimal concentration for signal generation. |
| Inactive Reagents | 1. Use fresh reagents: Ensure that your antibodies, biotinylated protein, and streptavidin-conjugate have been stored correctly and are not expired. 2. Check enzyme activity: If using an enzyme-conjugate, verify its activity with a positive control. |
Experimental Protocols
Protocol 1: Optimization of Blocking Buffer
This protocol outlines a method for systematically testing different blocking buffers to identify the optimal one for your this compound based ELISA.
Materials:
-
ELISA plates
-
Capture antibody
-
This compound tagged protein (positive control)
-
Streptavidin-HRP conjugate
-
TMB substrate
-
Stop solution (e.g., 1M H₂SO₄)
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Coating Buffer (e.g., bicarbonate/carbonate buffer, pH 9.6)
-
Test Blocking Buffers:
-
1% BSA in PBS
-
3% BSA in PBS
-
5% Non-fat dry milk in PBS
-
1% Casein in PBS
-
Commercial Protein-Free Blocker
-
Procedure:
-
Coating: Coat the wells of a 96-well plate with your capture antibody diluted in coating buffer. Incubate overnight at 4°C.
-
Washing: Wash the plate 3 times with Wash Buffer.
-
Blocking:
-
Divide the plate into sections for each test blocking buffer.
-
Add 200 µL of each test blocking buffer to the appropriate wells.
-
Incubate for 1-2 hours at room temperature.
-
-
Washing: Wash the plate 3 times with Wash Buffer.
-
Analyte Incubation:
-
Add your positive control (this compound tagged protein) at a known concentration to half of the wells for each blocking condition.
-
Add only sample diluent (no analyte) to the other half of the wells for each blocking condition (these will serve as your negative controls/blanks).
-
Incubate for 1-2 hours at room temperature.
-
-
Washing: Wash the plate 3 times with Wash Buffer.
-
Streptavidin-HRP Incubation: Add the streptavidin-HRP conjugate, diluted in the corresponding test blocking buffer (or a standard diluent), to all wells. Incubate for 1 hour at room temperature.
-
Washing: Wash the plate 5 times with Wash Buffer.
-
Substrate Development: Add TMB substrate to all wells and incubate in the dark until sufficient color develops (typically 15-30 minutes).
-
Stop Reaction: Add stop solution to all wells.
-
Read Plate: Measure the absorbance at 450 nm.
Data Analysis:
For each blocking buffer, calculate the average absorbance for the positive control wells and the negative control wells. Calculate the signal-to-noise ratio (S/N) for each blocker:
S/N = (Average Absorbance of Positive Control) / (Average Absorbance of Negative Control)
The optimal blocking buffer will have the highest S/N ratio (i.e., a strong signal for the positive control and a low signal for the negative control).
Visualizations
Workflow for Blocking Buffer Optimization
Caption: Workflow for optimizing ELISA blocking buffers.
Troubleshooting Logic for High Background
Caption: Troubleshooting logic for high background in ELISA.
References
Preventing aggregation of Biotin-H10 peptide in solution
This guide provides troubleshooting advice and protocols to help researchers prevent and resolve aggregation issues with the Biotin-H10 peptide in solution.
Frequently Asked Questions (FAQs)
Q1: What is the this compound peptide and why is it prone to aggregation?
The this compound peptide has the amino acid sequence MKMQVRIYLV, with a biotin molecule attached to the N-terminus[1]. Its sequence is rich in hydrophobic amino acids (M, V, I, Y, L), which are naturally inclined to interact with each other to avoid contact with water[2]. This strong tendency for hydrophobic interaction is the primary driver of aggregation and precipitation in aqueous solutions[2][3].
Q2: I just received my lyophilized this compound peptide. How should I store it?
Lyophilized peptides are stable when stored at -20°C and can last for over a year[4]. For optimal stability, keep the container tightly sealed and protected from light.
Q3: What is the first step I should take to dissolve the this compound peptide?
Before dissolving the entire sample, it is highly recommended to test the solubility with a small amount of the peptide first[3][5]. Based on its amino acid composition (containing Lysine and Arginine), the this compound peptide has a net positive charge. Therefore, the recommended starting solvent is sterile, distilled water or a slightly acidic buffer[4][6].
Q4: How should I store the peptide once it is in solution?
Once the peptide is successfully dissolved, it is best to prepare single-use aliquots and store them frozen at -20°C or -80°C[7]. This practice prevents degradation that can be caused by repeated freeze-thaw cycles[7].
Troubleshooting Guide
Q5: My this compound solution looks cloudy or has visible particulates. What should I do?
A cloudy appearance indicates that the peptide is not fully dissolved and has formed aggregates or precipitates. Do not use the solution in this state for experiments, as the effective concentration will be inaccurate. You can try to solubilize the peptide using sonication (see Protocol 2) or by adjusting the solvent conditions as described below[5][8]. Always centrifuge your final solution to pellet any remaining insoluble material before use[5][8].
Q6: Dissolving the peptide in water isn't working. What is the next step?
Since this compound is a basic peptide (net charge > 0), if water fails, the next step is to try a dilute acidic solution. Add a small amount of 10% aqueous acetic acid to the solution and vortex[4][6][8]. If that still does not work, a very small addition of trifluoroacetic acid (TFA) can be attempted before diluting to the final concentration[4][6].
Q7: Can I use an organic solvent like DMSO to dissolve the peptide?
Yes. For highly hydrophobic peptides, dissolving in a minimal amount of 100% DMSO is a common strategy[3][6]. After the peptide is dissolved in DMSO, you must slowly add the aqueous buffer of your choice to the peptide/DMSO mixture drop-by-drop while vortexing[6]. If the solution becomes turbid, you have exceeded the peptide's solubility limit at that concentration.
Q8: Are there any additives that can help prevent aggregation during my experiment?
Certain excipients can help maintain peptide solubility. The addition of 50-100 mM Arginine to your buffer can increase the solubility of some peptides[9]. Non-ionic surfactants like Tween-20 are also used to prevent aggregation, but their own stability should be considered[10].
Factors and Solutions for Peptide Aggregation
The following diagrams illustrate the common causes of peptide aggregation and a logical workflow for troubleshooting solubility issues.
Caption: Key intrinsic and extrinsic factors that contribute to peptide aggregation.
Caption: Troubleshooting workflow for dissolving aggregation-prone peptides.
Data Summary Tables
Table 1: Recommended Initial Solvents Based on Peptide Net Charge
| Peptide Net Charge | Peptide Type | Recommended Primary Solvent | Recommended Secondary Solvent (if primary fails) |
| > 0 (Positive) | Basic | Sterile Water | 10-30% Acetic Acid in Water [4][8] |
| < 0 (Negative) | Acidic | Sterile Water | 0.1 M Ammonium Bicarbonate in Water[6] |
| = 0 (Neutral) | Hydrophobic | Organic Solvent (e.g., DMSO, DMF)[4][6] | Add aqueous buffer dropwise to organic solution[6] |
Table 2: Common Additives and Methods to Improve Peptide Solubility
| Method/Additive | Concentration/Use | Mechanism of Action | Considerations |
| Sonication | Brief pulses (e.g., 3x 10s) with cooling[3] | Provides energy to break up aggregates[5][8] | Keep the sample on ice to prevent heating and degradation[3]. |
| Arginine | 50-100 mM | Can increase solubility and prevent aggregation[9]. | Buffer compatibility must be checked. |
| Guanidine HCl | 6 M | Strong denaturant that unfolds aggregated structures[4][6]. | Must be removed (e.g., by dialysis) for functional assays. |
| Urea | 8 M | Strong denaturant, similar to Guanidine HCl[4][6]. | Must be removed for functional assays. |
Experimental Protocols
Protocol 1: Step-wise Solubility Testing and Reconstitution
This protocol details a systematic approach to finding a suitable solvent for the this compound peptide.
-
Preparation : Allow the lyophilized peptide vial to warm to room temperature before opening[3]. Centrifuge the vial briefly to collect all the powder at the bottom[3].
-
Initial Test : Using a small, pre-weighed aliquot of the peptide, attempt to dissolve it in sterile, distilled water to your target concentration. Vortex gently.
-
Visual Inspection : Check for clarity. If the solution is clear, this solvent is suitable.
-
Acidic Solvent Test : If the peptide does not dissolve in water, add 10% acetic acid dropwise while vortexing until the peptide dissolves. Note the final required pH/acid concentration.
-
Organic Solvent Test : If acidic solutions fail, use a new, dry aliquot of the peptide. Add the smallest possible volume of 100% DMSO (e.g., 10-20 µL) and vortex to dissolve.
-
Dilution : Once dissolved in DMSO, slowly add your desired aqueous buffer drop-by-drop to the DMSO solution while continuously mixing. Stop if precipitation occurs.
-
Final Preparation : Once the optimal condition is found, dissolve the main stock of the peptide using the determined method. Filter the final solution through a 0.22 µm filter if necessary. Aliquot and store at -80°C.
Protocol 2: Using Sonication to Aid Dissolution
This method can be applied at any step of Protocol 1 if particulates are observed.
-
Prepare Ice Bath : Place the peptide solution vial in an ice-water bath to dissipate heat generated by sonication.
-
Apply Sonication : Use a bath sonicator or a probe sonicator at a low setting. Apply sonication in short bursts of 10-15 seconds[3].
-
Cooling Period : Allow the vial to cool in the ice bath for at least one minute between sonication bursts to prevent peptide degradation.
-
Inspect and Repeat : After each burst, visually inspect the solution for clarity. Repeat the cycle 2-3 times as needed[3].
-
Final Centrifugation : After sonication, centrifuge the sample at high speed (e.g., >10,000 x g) for 5 minutes to pellet any remaining insoluble aggregates[5][8]. Carefully collect the supernatant.
References
- 1. arp1.com [arp1.com]
- 2. mdpi.com [mdpi.com]
- 3. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 4. genscript.com [genscript.com]
- 5. jpt.com [jpt.com]
- 6. lifetein.com [lifetein.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Peptide Dissolving Guidelines - Creative Peptides [creative-peptides.com]
- 9. Reddit - The heart of the internet [reddit.com]
- 10. royalsocietypublishing.org [royalsocietypublishing.org]
Best practices for washing steps in Biotin-H10 co-immunoprecipitation
This technical support center provides researchers, scientists, and drug development professionals with best practices and troubleshooting guidance for the critical washing steps in Biotin-H10 co-immunoprecipitation (Co-IP) experiments. Properly optimized washing is paramount for reducing non-specific binding and achieving a high signal-to-noise ratio, ensuring the reliable identification of true protein-protein interactions.
Frequently Asked Questions (FAQs)
Q1: What is the primary goal of the washing steps in a this compound Co-IP?
The primary goal is to remove non-specifically bound proteins from the beads, while preserving the specific interaction between the biotinylated bait protein and its interacting partners ("prey"). This is crucial for minimizing background and ensuring that the proteins identified in downstream analyses, such as mass spectrometry, are true interactors.
Q2: How many wash steps are typically required?
The number of washes is a critical parameter that often requires empirical optimization. A common starting point is 3-5 washes.[1][2] However, if high background persists, increasing the number of washes to 4-6 can be beneficial.[1] It is also a common practice to collect the wash fractions to monitor for any loss of the bait or prey proteins during the washing process.
Q3: What are the key components of a wash buffer and how do they impact the experiment?
A typical wash buffer consists of a buffering agent (e.g., Tris-HCl, HEPES, PBS), salts (e.g., NaCl, KCl), and a non-ionic detergent (e.g., NP-40, Triton X-100, Tween-20).
-
Buffering Agent: Maintains a stable pH to preserve protein structure and interactions.
-
Salts: High salt concentrations (e.g., up to 1 M NaCl) can disrupt weak, non-specific ionic interactions, thereby increasing wash stringency.[3]
-
Detergents: Low concentrations of non-ionic detergents help to reduce non-specific hydrophobic interactions.[4][5] It is crucial to optimize the detergent concentration, as high concentrations can disrupt specific protein-protein interactions.[4][5]
Q4: Should I use the same buffer for all wash steps?
Not necessarily. A common and effective strategy is to perform sequential washes with buffers of increasing stringency. For example, you can start with a low-salt buffer and progressively increase the salt and/or detergent concentration in subsequent washes. This helps to gently remove loosely bound contaminants first, followed by the removal of more tightly, non-specifically bound proteins.
Q5: Can I add other reagents to my wash buffer to reduce background?
Yes, in some cases, adding agents like 10 mM ATP can help reduce contamination from proteins like actin.[3] Additionally, pre-clearing the lysate with beads before the Co-IP and blocking the beads with a protein like BSA can significantly reduce non-specific binding.[6]
Troubleshooting Guide
High background or the absence of a specific signal are common issues encountered during this compound Co-IP experiments. The following guide addresses potential problems related to the washing steps.
| Problem | Potential Cause | Recommended Solution |
| High Background (Many non-specific bands) | Incomplete or insufficient washing. | Increase the number of wash steps (e.g., from 3 to 5). Increase the volume of wash buffer for each wash. Ensure complete removal of the supernatant after each wash. |
| Wash buffer is not stringent enough. | Increase the salt concentration (e.g., from 150 mM to 250-500 mM NaCl).[7] Increase the detergent concentration slightly (e.g., from 0.1% to 0.5% NP-40), but be cautious as this may disrupt specific interactions.[4][5] Consider using a wash buffer with a different detergent. | |
| Non-specific binding to the beads. | Pre-clear the cell lysate by incubating it with beads alone before adding the antibody. Block the beads with BSA or another blocking agent before use.[6] | |
| Weak or No Signal for the Interacting Protein | Washing conditions are too harsh. | Decrease the salt and/or detergent concentration in the wash buffer. Reduce the number of washes. |
| The protein interaction is weak and transient. | Consider cross-linking the interacting proteins in vivo before cell lysis. Use a gentler lysis buffer to preserve the interaction. | |
| The bait or prey protein is being washed away. | Analyze the wash fractions by Western blot to check for the presence of your proteins of interest. If they are present in the washes, reduce the stringency of your wash steps. |
Experimental Protocols & Data
Standard Washing Protocol
This protocol provides a general starting point that can be optimized for specific protein interactions.
-
After incubating the cell lysate with the antibody and beads, pellet the beads by centrifugation.
-
Carefully aspirate and discard the supernatant.
-
Add 1 mL of ice-cold Wash Buffer 1 (see table below) to the beads.
-
Gently resuspend the beads and incubate for 5 minutes on a rotator at 4°C.
-
Pellet the beads by centrifugation and discard the supernatant.
-
Repeat steps 3-5 for a total of 3-5 washes.
-
For the final wash, transfer the beads to a fresh microcentrifuge tube to avoid carry-over of proteins bound to the tube walls.[3]
Wash Buffer Compositions
The following table summarizes different wash buffer compositions that can be used for this compound Co-IP. The choice of buffer will depend on the nature of the protein-protein interaction being studied.
| Buffer Name | Buffering Agent | Salt (NaCl) | Detergent | Other Components | Stringency | Reference |
| Low Stringency Wash Buffer | 50 mM Tris-HCl, pH 7.4 | 150 mM | 0.1% NP-40 | 1 mM EDTA | Low | General Protocol |
| Medium Stringency Wash Buffer | 50 mM Tris-HCl, pH 7.4 | 300 mM | 0.2% NP-40 | 1 mM EDTA | Medium | [8] |
| High Stringency Wash Buffer | 50 mM Tris-HCl, pH 7.4 | 500 mM | 0.5% NP-40 | 1 mM EDTA | High | [3] |
| RIPA Wash Buffer (Very High Stringency) | 50 mM Tris-HCl, pH 8.0 | 150 mM | 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS | 1 mM EDTA | Very High | [6] |
Note on RIPA Buffer: While highly effective at reducing background, RIPA buffer can disrupt some protein-protein interactions and should be used with caution.[6]
Visualizing the Workflow
This compound Co-IP Washing Workflow
The following diagram illustrates the key steps in the washing process of a this compound Co-IP experiment.
Caption: Workflow of washing steps in this compound Co-IP.
Troubleshooting Logic for High Background
This diagram outlines a logical approach to troubleshooting high background issues during the washing steps.
Caption: Troubleshooting guide for high background in Co-IP.
References
- 1. Two-Step Coimmunoprecipitation (TIP) Enables Efficient and Highly Selective Isolation of Native Protein Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Co-IP Protocol-How To Conduct A Co-IP - Creative Proteomics [creative-proteomics.com]
- 3. An Optimized Quantitative Pull-Down Analysis of RNA-Binding Proteins Using Short Biotinylated RNA [jove.com]
- 4. Optimizing the detergent concentration conditions for immunoprecipitation (IP) coupled with LC-MS/MS identification of interacting proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Co-immunoprecipitation (Co-IP): The Complete Guide | Antibodies.com [antibodies.com]
- 7. Benchmarking and Automating the Biotinylation Proteomics Workflow - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Optimization of Biotinylated RNA or DNA Pull-Down Assays for Detection of Binding Proteins: Examples of IRP1, IRP2, HuR, AUF1, and Nrf2 [mdpi.com]
Dealing with high background in streptavidin-based detection with Biotin-H10
This technical support center provides troubleshooting guidance for researchers encountering high background issues in streptavidin-based detection assays, with a particular focus on experiments involving biotinylated molecules like Biotin-H10.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of high background in streptavidin-based detection?
High background in streptavidin-based assays can stem from several factors:
-
Insufficient Blocking: Inadequate blocking of non-specific binding sites on the solid phase (e.g., microplate wells, western blot membranes, or tissue sections) is a primary cause.[1][2]
-
High Antibody or Streptavidin Concentration: Using excessively high concentrations of the primary antibody, biotinylated secondary antibody, or the streptavidin-conjugate can lead to non-specific binding.[3][4]
-
Endogenous Biotin: Many tissues and cell types, particularly liver and kidney, contain endogenous biotin, which can be recognized by streptavidin, leading to a false positive signal.[3][5]
-
Inadequate Washing: Insufficient washing between incubation steps fails to remove unbound reagents, contributing to background noise.[2]
-
Cross-reactivity: The primary or secondary antibodies may cross-react with other proteins in the sample.
-
Drying of the solid phase: Allowing membranes or tissue sections to dry out during the procedure can cause irreversible non-specific binding.[1]
Q2: I'm using this compound and observing high background. Is there anything specific about this molecule I should be aware of?
This compound is a specific inhibitor of the anterior gradient homolog 2 (AGR2) protein, with a high binding affinity (KD of 6.4 nM). While the "H10" designation suggests a specific chemical structure or linker, there is no readily available information to indicate that this compound itself inherently causes higher background than other biotinylated molecules. Therefore, the troubleshooting strategies outlined in this guide for general streptavidin-biotin systems are applicable to experiments using this compound. The high affinity of this compound for its target means that optimizing its concentration is crucial to minimize off-target binding.
Q3: Can the choice of blocking buffer affect my background?
Absolutely. The choice and concentration of the blocking agent are critical. Commonly used blocking agents include non-fat dry milk and bovine serum albumin (BSA).[2] For phosphoprotein detection, BSA is generally preferred as milk contains casein, a phosphoprotein, which can cause interference. It's important to optimize the concentration and incubation time of the blocking buffer for your specific assay.
Q4: How does endogenous biotin interfere with the assay, and how can I block it?
Endogenous biotin, a naturally occurring vitamin in many tissues, can be a significant source of background noise in streptavidin-based detection systems.[3][5] Streptavidin will bind to this endogenous biotin, leading to a signal that is not related to the target of interest. To mitigate this, a biotin blocking step can be performed. This typically involves incubating the sample with an excess of unlabeled streptavidin to saturate the endogenous biotin, followed by an incubation with free biotin to block any remaining biotin-binding sites on the streptavidin.[6][7]
Troubleshooting Guides
High Background in ELISA
| Potential Cause | Recommended Solution |
| Insufficient Blocking | Increase blocking incubation time (e.g., 1-2 hours at room temperature or overnight at 4°C). Optimize blocking buffer concentration (e.g., 1-5% BSA or non-fat dry milk). Consider using a commercial blocking buffer. |
| Antibody/Streptavidin Concentration Too High | Titrate the primary antibody, biotinylated secondary antibody, and streptavidin-conjugate to determine the optimal concentration that provides a good signal-to-noise ratio. A common starting dilution for streptavidin-HRP is 1:5,000 to 1:15,000.[8] |
| Inadequate Washing | Increase the number of wash steps (e.g., 3-5 washes) and the volume of wash buffer. Ensure thorough washing of all wells. Adding a detergent like Tween-20 (0.05-0.1%) to the wash buffer can help reduce non-specific binding.[2] |
| Cross-reactivity of Antibodies | Run a control with the secondary antibody only to check for non-specific binding. If background persists, consider using a pre-adsorbed secondary antibody. |
| Substrate Incubation Time | Reduce the substrate incubation time to avoid overdevelopment of the signal. |
High Background in Western Blotting
| Potential Cause | Recommended Solution |
| Insufficient Blocking | Block the membrane for at least 1 hour at room temperature or overnight at 4°C with gentle agitation. Use 3-5% non-fat dry milk or BSA in TBST. For phospho-antibodies, BSA is recommended. |
| Antibody/Streptavidin Concentration Too High | Optimize the concentrations of your primary and biotinylated secondary antibodies, as well as the streptavidin-conjugate. Typical dilutions for primary antibodies range from 1:500 to 1:5,000, and for streptavidin-HRP from 1:5,000 to 1:20,000.[9] |
| Inadequate Washing | Increase the number and duration of washes (e.g., 3-4 washes of 5-10 minutes each) with TBST. Increasing the ionic strength of the wash buffer (e.g., by increasing the salt concentration) can also help.[10] |
| Membrane Drying | Ensure the membrane remains wet throughout the entire procedure.[1] |
| Endogenous Biotin in Sample | If working with tissue lysates known to have high endogenous biotin (e.g., liver, kidney), perform a biotin blocking step prior to primary antibody incubation.[5] |
High Background in Immunohistochemistry (IHC)
| Potential Cause | Recommended Solution |
| Insufficient Blocking | Increase the blocking time and consider using a serum from the same species as the secondary antibody (e.g., 5-10% normal goat serum).[1] |
| Endogenous Biotin | This is a very common issue in IHC. Perform an avidin/biotin blocking step after rehydration and before primary antibody incubation.[3][5][6] |
| Endogenous Peroxidase/Phosphatase Activity | If using HRP or AP conjugates, quench endogenous enzyme activity with appropriate inhibitors (e.g., 3% H2O2 for peroxidase).[5] |
| Antibody Concentration Too High | Titrate the primary and biotinylated secondary antibodies to find the optimal dilution. |
| Tissue Drying | Keep tissue sections hydrated at all stages of the staining protocol.[1] |
| Non-specific Antibody Binding | Use a high-salt buffer for antibody dilutions and washes to reduce electrostatic interactions. |
Experimental Protocols
Standard Western Blot Protocol with Streptavidin Detection
-
Protein Transfer: Following SDS-PAGE, transfer proteins to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST (Tris-Buffered Saline with 0.1% Tween-20) for 1 hour at room temperature with gentle agitation.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.[8]
-
Biotinylated Secondary Antibody Incubation: Incubate the membrane with the biotinylated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Washing: Repeat the washing step as in step 4.
-
Streptavidin-HRP Incubation: Incubate the membrane with streptavidin-HRP diluted in blocking buffer (e.g., 1:10,000) for 1 hour at room temperature.[11]
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Detection: Add the chemiluminescent substrate and image the blot.
Endogenous Biotin Blocking Protocol for IHC
-
Deparaffinization and Rehydration: Deparaffinize and rehydrate the tissue sections.
-
Antigen Retrieval: Perform antigen retrieval if required by the primary antibody.
-
Blocking Non-specific Binding: Block with a suitable blocking agent (e.g., normal serum) for 30-60 minutes.
-
Avidin Block: Incubate the sections with an avidin solution (e.g., 0.05% in wash buffer) for 15-20 minutes.[6][12]
-
Wash: Briefly wash with buffer.
-
Biotin Block: Incubate the sections with a biotin solution (e.g., 0.01% in wash buffer) for 15-20 minutes.[6][12]
-
Wash: Wash the sections thoroughly with buffer.
-
Proceed with Primary Antibody Incubation: Continue with the standard IHC protocol.
Visualizations
Caption: The strong, non-covalent interaction between streptavidin and biotin.
Caption: A logical workflow for troubleshooting high background issues.
Caption: Mechanism of endogenous biotin interference leading to high background.
References
- 1. High background in immunohistochemistry | Abcam [abcam.com]
- 2. How to Reduce Background Noise in ELISA Assays [synapse.patsnap.com]
- 3. IHC Troubleshooting Guide | Thermo Fisher Scientific - US [thermofisher.com]
- 4. How to Select the Right Antibody Dilution for Western Blot [synapse.patsnap.com]
- 5. Immunohistochemistry (IHC) Troubleshooting Guide & the Importance of Using Controls | Cell Signaling Technology [cellsignal.com]
- 6. bitesizebio.com [bitesizebio.com]
- 7. assets.fishersci.com [assets.fishersci.com]
- 8. fortislife.com [fortislife.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 12. agarscientific.com [agarscientific.com]
How to choose the right beads for Biotin-H10 affinity purification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing Biotin-H10 affinity purification for the isolation of its target protein, Anterior Gradient 2 (AGR2).
Understanding this compound Affinity Purification
This compound is a high-affinity (KD of 6.4 nM) biotinylated peptide inhibitor of the cancer-associated protein AGR2.[1][2][3] The strong and specific interaction between this compound and AGR2 allows for the selective capture of AGR2 from complex biological samples using beads coated with biotin-binding proteins like streptavidin or its analogs. The fundamental principle involves incubating a sample containing AGR2 with this compound, followed by the capture of the this compound-AGR2 complex onto the beads. After washing away unbound proteins, the purified AGR2 can be eluted from the beads.
Choosing the Right Beads: A Comparative Guide
The choice of beads is a critical factor for a successful this compound affinity purification experiment. The ideal bead choice depends on several factors including the required binding capacity, the potential for non-specific binding, and the desired workflow (e.g., manual vs. automated). Below is a comparison of commonly used beads.
Bead Ligand Comparison
The three most common biotin-binding proteins used to coat beads are Avidin, Streptavidin, and NeutrAvidin. Each has distinct properties that can impact the outcome of your purification.
| Feature | Avidin | Streptavidin | NeutrAvidin |
| Source | Egg White | Streptomyces avidinii | Deglycosylated Avidin |
| Molecular Weight | ~67 kDa | ~53 kDa | ~60 kDa |
| Isoelectric Point (pI) | ~10.5 | ~5-6 | ~6.3 |
| Biotin Binding Affinity (Kd) | ~10⁻¹⁵ M | ~10⁻¹⁴ M | ~10⁻¹⁵ M |
| Non-Specific Binding | High | Low | Lowest |
| Key Characteristics | Glycosylated, positively charged at neutral pH, which can lead to high non-specific binding.[4][5] | Non-glycosylated, near-neutral pI, resulting in lower non-specific binding compared to avidin.[6] | Deglycosylated avidin with a near-neutral pI, offering the lowest non-specific binding of the three.[4][7] |
Bead Matrix Comparison: Agarose vs. Magnetic
The solid support, or matrix, of the bead also plays a crucial role in the purification process. The two most common matrices are agarose and magnetic beads.
| Feature | Agarose Beads | Magnetic Beads |
| Material | Porous polysaccharide | Polystyrene or other polymer with a paramagnetic core |
| Typical Size Range | 45 - 165 µm | 1 - 10 µm |
| Binding Capacity | Generally higher due to porous structure.[8] | Binding is limited to the surface, but smaller bead size provides a large surface area-to-volume ratio. |
| Workflow | Primarily used in columns with gravity flow or centrifugation for separation. Can be more time-consuming for multiple samples. | Rapid separation using a magnetic stand. Well-suited for high-throughput and automated workflows. |
| Non-Specific Binding | Can be higher due to the porous nature.[8] | Generally lower non-specific binding. |
| Cost | Generally less expensive. | Can be more expensive. |
Troubleshooting Guide
This section addresses common issues that may arise during this compound affinity purification, with a focus on bead-related problems.
Q1: Low or no yield of purified AGR2.
Possible Causes & Solutions:
-
Inefficient Binding of this compound to Beads:
-
Bead Type: Ensure you are using high-capacity streptavidin or NeutrAvidin beads. Avidin beads may exhibit high non-specific binding, which can interfere with the binding of the this compound-AGR2 complex.
-
Bead Quality: Use fresh, properly stored beads. Binding capacity can decrease over time.[9]
-
Incubation Time: Increase the incubation time of the this compound-AGR2 complex with the beads to ensure sufficient binding.
-
-
Inefficient Formation of the this compound-AGR2 Complex:
-
Incorrect Buffer Conditions: Ensure the binding buffer has a pH between 7.2 and 8.0, which is optimal for the biotin-streptavidin interaction.
-
Presence of Free Biotin: Your sample may contain endogenous biotin, which will compete with this compound for binding to the beads. Pre-clear your sample by incubating it with a small amount of streptavidin beads before adding this compound.
-
-
Loss of Protein During Wash Steps:
-
Harsh Wash Conditions: While stringent washes are necessary to reduce background, overly harsh conditions can disrupt the this compound-AGR2 interaction. Optimize your wash buffers by adjusting salt and detergent concentrations.
-
-
Inefficient Elution:
-
Elution Buffer Composition: The very strong interaction between biotin and streptavidin can make elution difficult. For applications where the native protein is required, competitive elution with an excess of free biotin can be attempted, though it may be inefficient. For applications like Western blotting or mass spectrometry, elution with denaturing buffers (e.g., SDS-PAGE sample buffer) is more common and effective.
-
Q2: High background of non-specific proteins.
Possible Causes & Solutions:
-
Inappropriate Bead Choice:
-
Insufficient Blocking:
-
Pre-blocking the Beads: Before adding your sample, incubate the beads with a blocking agent like Bovine Serum Albumin (BSA) or casein to saturate non-specific binding sites.
-
-
Inadequate Washing:
-
Increase Wash Stringency: Increase the number of wash steps and/or the concentration of salt (e.g., NaCl) and non-ionic detergents (e.g., Tween-20) in your wash buffers to disrupt weak, non-specific interactions.[10]
-
-
Hydrophobic or Ionic Interactions:
-
Optimize Buffer Composition: Additives like glycerol or adjusting the salt concentration in your binding and wash buffers can help minimize non-specific interactions.
-
Frequently Asked Questions (FAQs)
Q1: Which type of bead is best for my this compound affinity purification?
For most applications involving this compound, NeutrAvidin-coated magnetic beads are the recommended choice. They offer the lowest non-specific binding, which is crucial for obtaining high-purity AGR2, and the magnetic format allows for easy and rapid sample handling, making it suitable for both single purifications and high-throughput screening.
Q2: Can I reuse my streptavidin beads?
Reusing streptavidin beads is generally not recommended for this application. The strong interaction between biotin and streptavidin requires harsh, denaturing conditions for elution, which can damage the streptavidin on the beads, leading to reduced binding capacity in subsequent uses.[5] For some applications with weaker biotin analogs, regeneration with acidic buffers might be possible, but this is not ideal for the high-affinity this compound interaction.[9]
Q3: What is the binding capacity of different beads?
Binding capacity can vary significantly between manufacturers and even between different lots of the same product.[11] It is often reported in terms of the amount of free biotin or a biotinylated protein (like biotinylated BSA) that can be bound per milliliter of bead slurry. Always refer to the manufacturer's specifications for the specific beads you are using. A study comparing different beads found that binding capacity as measured by a colorimetric assay was predictive of performance in proteomics experiments.[11]
Q4: How do I elute the purified AGR2 from the beads?
Due to the strength of the biotin-streptavidin interaction, eluting the this compound-AGR2 complex without denaturing the protein is challenging.
-
For functional studies: Competitive elution with a high concentration of free biotin can be attempted, but the efficiency may be low.
-
For SDS-PAGE, Western blotting, or mass spectrometry: The most effective method is to boil the beads in SDS-PAGE sample buffer. This will denature the proteins and release them from the beads.[12]
Experimental Protocols
General Protocol for this compound Affinity Purification of AGR2
This protocol provides a general workflow for the purification of AGR2 from a cell lysate using this compound and streptavidin-coated magnetic beads. Optimization of buffer components, incubation times, and wash conditions may be necessary for your specific sample.
Materials:
-
Cell lysate containing AGR2
-
This compound peptide (Sequence: Biotin-GGGSGMKMQVRIYLV-OH)[1]
-
Streptavidin or NeutrAvidin-coated magnetic beads
-
Binding/Wash Buffer (e.g., TBS with 0.1% Tween-20)
-
Elution Buffer (e.g., 2x SDS-PAGE sample buffer)
-
Magnetic stand
Procedure:
-
Bead Preparation:
-
Resuspend the magnetic beads in the vial.
-
Transfer the desired amount of bead slurry to a new tube.
-
Place the tube on a magnetic stand to pellet the beads.
-
Remove the supernatant.
-
Wash the beads three times with Binding/Wash Buffer. After the final wash, resuspend the beads in Binding/Wash Buffer.
-
-
Formation of this compound-AGR2 Complex:
-
In a separate tube, incubate the cell lysate with an optimized concentration of this compound for 1-2 hours at 4°C with gentle rotation.
-
-
Capture of the Complex:
-
Add the pre-incubated cell lysate containing the this compound-AGR2 complex to the prepared magnetic beads.
-
Incubate for 1-2 hours at 4°C with gentle rotation to allow the complex to bind to the beads.
-
-
Washing:
-
Place the tube on the magnetic stand to pellet the beads.
-
Carefully remove the supernatant (this is the unbound fraction).
-
Wash the beads 3-5 times with an excess of cold Binding/Wash Buffer. For each wash, resuspend the beads completely in the buffer, then pellet them on the magnetic stand before removing the supernatant.
-
-
Elution:
-
After the final wash, remove all of the supernatant.
-
Add an appropriate volume of Elution Buffer (e.g., 2x SDS-PAGE sample buffer) to the beads.
-
Boil the sample for 5-10 minutes at 95-100°C.
-
Place the tube on the magnetic stand and collect the supernatant, which contains the purified AGR2.
-
-
Analysis:
-
Analyze the eluted sample by SDS-PAGE, Western blotting using an anti-AGR2 antibody, or mass spectrometry.
-
Visualizations
Caption: Workflow for this compound affinity purification of AGR2.
Caption: Decision tree for selecting the optimal beads.
References
- 1. arp1.com [arp1.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. iscabiochemicals.com [iscabiochemicals.com]
- 4. Comparison of avidin, neutravidin, and streptavidin as nanocarriers for efficient siRNA Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Streptavidin: A Detailed Analysis [e-proteins.com]
- 6. Streptavidin - Wikipedia [en.wikipedia.org]
- 7. biomat.it [biomat.it]
- 8. Immune Precipitation (IP/CoIP): Magnetic Beads Method vs. Agarose Beads Method [absin.net]
- 9. researchgate.net [researchgate.net]
- 10. Troubleshooting Guide for Affinity Chromatography of Tagged Proteins [sigmaaldrich.com]
- 11. Agarose OH Magnetic Beads For Protein Purification 30 - 150 μm 50% Volume Ratio [beavermagbeads.com]
- 12. A Simple Elution Strategy for Biotinylated Proteins Bound to Streptavidin Conjugated Beads using Excess Biotin and Heat - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Biotin-H10 and AGR2 Interactions
This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing incubation times for the binding of Biotin-H10 to Anterior Gradient 2 (AGR2). Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to facilitate your experiments.
Frequently Asked Questions (FAQs) and Troubleshooting
Q1: What is the optimal incubation time for this compound binding to a streptavidin-coated plate?
A1: Based on established protocols, a 1-hour incubation at room temperature is a standard starting point for immobilizing this compound on a streptavidin-coated microtiter plate for an ELISA.[1] For applications like Surface Plasmon Resonance (SPR), after loading the biotinylated peptide, remaining free biotin sites on the chip can be blocked by incubating the chip in a biotin-containing buffer overnight.[1]
Q2: How long should I incubate AGR2 with the immobilized this compound?
A2: In an ELISA format, after immobilizing this compound and blocking, incubating different concentrations of AGR2 for 1 hour at room temperature is a common practice.[1] For pull-down assays, after binding this compound to streptavidin beads for 1 hour at room temperature, the recombinant AGR2 protein is typically incubated with the peptide-conjugated beads overnight at 4°C with rotation.[1]
Q3: I am observing high background or non-specific binding in my ELISA. What could be the cause and how can I fix it?
A3: High background can be caused by several factors. Ensure you are using an appropriate blocking buffer (e.g., 5% BSA in wash buffer) for at least 30 minutes at room temperature.[1] Your wash buffer should contain a detergent like Tween-20 (e.g., 0.05% to 0.1%) to reduce non-specific interactions.[1] Increasing the number of wash steps or the duration of each wash may also help. Some studies have noted that components in serum can interfere with the assay, so if you are using complex biological samples, optimizing your washing and blocking steps is crucial.[1] Additionally, ensuring that residual activated carboxyl groups on SPR chips are blocked, for instance with 1,2-Ethylenediamine, can help reduce non-specific binding of AGR2.[1]
Q4: My signal is weak or absent. What are some potential reasons and solutions?
A4: Weak or no signal could be due to several issues. First, confirm the integrity and concentration of your this compound and AGR2 protein. Ensure that the biotinylation of H10 was successful. The binding of H10 to AGR2 can be complex, with at least two different binding affinities.[1][2] The high-affinity interaction is more prominent at lower concentrations of AGR2.[1] Therefore, optimizing the concentration of AGR2 is critical. For an ELISA, a typical concentration range for AGR2 to generate a standard curve is from 4 ng/mL to 3,000 ng/mL.[1] Also, ensure your detection antibody and substrate are working correctly.
Q5: What is the known binding affinity of H10 to AGR2?
A5: H10 binds to AGR2 with a high affinity, with a reported dissociation constant (Kd) of approximately 6.4 nM.[1][3][4][5] Surface Plasmon Resonance (SPR) data suggests two apparent affinities: a high-affinity binding at 7.5 nM and a lower-affinity binding at 820 nM.[1][2]
Quantitative Data Summary
For easy comparison, the following table summarizes the key quantitative data for the this compound and AGR2 interaction under different experimental setups.
| Parameter | Value | Experimental Context | Reference |
| Binding Affinity (Kd) | 6.4 nM | Overall | [3][4][5] |
| 7.5 nM (high affinity) | SPR | [1][2] | |
| 820 nM (low affinity) | SPR | [1][2] | |
| ELISA Incubation (this compound) | 1 hour at Room Temperature | Immobilization on streptavidin plate | [1] |
| ELISA Incubation (AGR2) | 1 hour at Room Temperature | Binding to immobilized this compound | [1] |
| Pull-down Incubation (this compound) | 1 hour at Room Temperature | Binding to streptavidin resin | [1] |
| Pull-down Incubation (AGR2) | Overnight at 4°C | Binding to this compound conjugated resin | [1] |
| SPR Blocking | Overnight | Blocking of free biotin sites on chip | [1] |
Experimental Protocols
AGR2 ELISA Protocol
This protocol is adapted from established methods for detecting AGR2 using this compound as a capture agent.[1]
-
Plate Coating: Incubate 1 µg of this compound peptide dissolved in wash buffer (25 mM Tris-buffered saline (TBS), 0.1% bovine serum albumin (BSA), 0.05% Tween-20, protease inhibitors) in each well of a 96-well streptavidin-coated microtiter plate for 1 hour at room temperature.
-
Washing: Wash the plate three times with the wash buffer.
-
Blocking: Block the plate for 30 minutes at room temperature with 5% BSA in wash buffer.
-
Sample Incubation: Prepare different concentrations of AGR2 in the wash buffer (e.g., a serial dilution from 3,000 ng/mL to 4 ng/mL). Add the samples to the wells and incubate for 1 hour at room temperature.
-
Washing: Repeat the washing step (step 2).
-
Detection Antibody: Add a primary antibody against AGR2 and incubate according to the manufacturer's recommendations.
-
Washing: Repeat the washing step (step 2).
-
Secondary Antibody: Add an appropriate HRP-conjugated secondary antibody and incubate according to the manufacturer's recommendations.
-
Washing: Repeat the washing step (step 2).
-
Signal Development: Add a suitable substrate (e.g., TMB) and incubate until color develops.
-
Stopping Reaction: Stop the reaction with a stop solution (e.g., 2N H₂SO₄).
-
Data Acquisition: Read the absorbance at the appropriate wavelength (e.g., 450 nm).
Pull-Down Assay Protocol
This protocol outlines the steps for a pull-down assay to assess the interaction between this compound and AGR2.[1]
-
Bead Preparation: Take 250 μL of streptavidin resin and incubate it with 100 μg of this compound peptide for 1 hour at room temperature with rotation. As a negative control, use a scrambled biotinylated peptide.
-
Washing: Wash the beads three times with TBS containing 0.1% Tween-20.
-
Protein Incubation: Add recombinant AGR2 protein (1-3 mg/mL) to the beads and incubate overnight at 4°C with rotation.
-
Washing: Wash the beads extensively with the wash buffer to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins from the beads using an appropriate elution buffer (e.g., by boiling in SDS-PAGE sample buffer).
-
Analysis: Analyze the eluted proteins by SDS-PAGE and Western blotting using an anti-AGR2 antibody.
Visualizations
The following diagrams illustrate key workflows and concepts related to the this compound and AGR2 interaction.
Caption: Workflow for optimizing AGR2 incubation time in a this compound binding assay.
Caption: Relationship between this compound, AGR2, and their experimental applications.
References
Technical Support Center: Validating Biotin-H10 Pull-Down Results
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals validate their Biotin-H10 pull-down results.
Frequently Asked Questions (FAQs)
Q1: What are the essential negative controls for a this compound pull-down experiment?
A1: To ensure the specificity of your pull-down results, it is crucial to include multiple negative controls.[1][2] These controls help to identify false positives that may arise from non-specific binding to the beads or the bait protein.[2] The following negative controls are essential:
-
Beads Only Control: Incubating the streptavidin beads with the cell lysate or protein mixture without any biotinylated bait.[3] This control helps identify proteins that non-specifically bind to the beads themselves.
-
Non-Biotinylated Bait Control: Using a non-biotinylated version of your bait protein. This control helps to ensure that the interaction is dependent on the biotin tag and not just the bait protein itself.[1]
-
Irrelevant Biotinylated Protein Control: Using a biotinylated protein that is unrelated to your protein of interest and is not expected to interact with the prey proteins in your sample.[3] This control helps to identify proteins that non-specifically bind to any biotinylated molecule.
Q2: What positive controls should I include in my this compound pull-down assay?
A2: Positive controls are necessary to validate that the experimental setup is working correctly.[1][2] Key positive controls include:
-
Known Interaction Partner: If a known interaction partner of your bait protein exists, performing a pull-down with this partner can confirm that the assay is capable of detecting true interactions.[4][5]
-
Input Control: Running a small fraction of your cell lysate (input) on the gel alongside your pull-down samples.[3] This confirms the presence and abundance of the prey protein in the lysate before the pull-down.
Q3: I am observing high background in my Western blot results. What could be the cause and how can I reduce it?
A3: High background in Western blots after a pull-down can obscure true interactions and is a common issue.[6] Potential causes and solutions include:
-
Insufficient Blocking: The membrane may not be adequately blocked, leading to non-specific antibody binding.[6] Try increasing the concentration of your blocking agent (e.g., 3-5% BSA or non-fat milk) or the blocking incubation time.[6] Note that milk contains biotin and should be avoided when using avidin-biotin-based detection systems.[6]
-
High Antibody Concentration: The concentration of the primary or secondary antibody may be too high.[6] It is recommended to optimize antibody concentrations by performing a titration.[6]
-
Inadequate Washing: Insufficient washing can leave behind non-specifically bound antibodies.[6] Increase the number and duration of wash steps, and consider increasing the detergent concentration (e.g., Tween-20) in your wash buffer.[6]
-
Endogenous Biotin: Cell lysates naturally contain biotinylated proteins, which can be detected by streptavidin-based methods and cause background bands.[7][8]
Q4: How can I minimize non-specific binding of proteins to the streptavidin beads?
A4: Non-specific binding to the beads is a significant source of false-positive results.[1] Here are some strategies to minimize it:
-
Pre-clearing the Lysate: Incubate the cell lysate with streptavidin beads alone before adding the biotinylated bait.[9] This will capture proteins that non-specifically bind to the beads, which can then be removed.
-
Optimize Wash Buffers: Increase the stringency of your wash buffers by increasing the salt concentration (e.g., NaCl) or detergent concentration (e.g., NP-40, Triton X-100).[1][10]
-
Blocking the Beads: Before adding the cell lysate, incubate the streptavidin beads with a blocking agent like BSA to saturate non-specific binding sites.[11]
Quantitative Data Summary
The following table provides a summary of recommended starting concentrations and incubation times for key steps in a this compound pull-down assay. Note that these are starting points and may require optimization for your specific experiment.
| Parameter | Recommended Value/Range | Notes |
| Bait Protein Concentration | 50 µ g/100 µL | This is a suggested starting concentration and should be optimized for each protein interaction.[2] |
| Incubation with Bait | At least 30 minutes at 4°C | Longer incubation times may be required for maximal binding and should be determined empirically.[2] |
| Blocking Buffer (Western Blot) | 3-5% BSA or non-fat dry milk | If using an avidin-biotin detection system, avoid milk as it contains biotin.[6] |
| Blocking Incubation (Western Blot) | 2 hours at room temperature or overnight at 4°C | Ensure the membrane is fully submerged and agitated gently.[6] |
| Wash Buffer Detergent | 0.05% - 0.1% Tween-20 | Can be added to blocking and wash buffers to reduce non-specific binding.[6] |
Experimental Protocols
Protocol 1: Standard this compound Pull-Down Assay
-
Bead Preparation: Resuspend the streptavidin beads and wash them twice with a suitable binding buffer.
-
Bait Immobilization: Incubate the washed beads with your biotinylated bait protein for at least 30 minutes at 4°C with gentle rotation.[2]
-
Washing: Pellet the beads and wash them three times with wash buffer to remove any unbound bait protein.
-
Lysate Incubation: Add your cell lysate to the beads and incubate for 1-3 hours at 4°C with gentle rotation.
-
Washing: Pellet the beads and wash them three to five times with wash buffer to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins from the beads by adding SDS-PAGE sample buffer and boiling for 5-10 minutes.
-
Analysis: Analyze the eluted proteins by SDS-PAGE and Western blotting.
Protocol 2: Negative Control Experiments
-
Beads Only Control: Follow the standard protocol, but in step 2, add only the binding buffer to the beads (no biotinylated bait). Proceed with lysate incubation and subsequent steps.[3]
-
Non-Biotinylated Bait Control: Follow the standard protocol, but in step 2, use a non-biotinylated version of your bait protein.
-
Irrelevant Biotinylated Protein Control: Follow the standard protocol, but in step 2, use a biotinylated protein that is not expected to interact with proteins in your lysate.[3]
Protocol 3: Positive Control Experiments
-
Known Interaction Partner: If you have a purified known interaction partner, you can add it to a buffer solution instead of a complex cell lysate in step 4 of the standard protocol.
-
Input Control: Before adding the cell lysate to the beads in step 4 of the standard protocol, take a small aliquot (e.g., 2-5%) of the lysate. Mix this aliquot with SDS-PAGE sample buffer and run it on the gel alongside your eluted samples to verify the presence of the protein of interest.[3]
Visualizations
Caption: Workflow for a this compound pull-down experiment.
Caption: Logic of control experiments for pull-down validation.
References
- 1. synapsewaves.com [synapsewaves.com]
- 2. assets.fishersci.com [assets.fishersci.com]
- 3. Affinity Pulldown of Biotinylated RNA for Detection of Protein-RNA Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Studying Protein-Protein Interactions by Biotin AP-Tagged Pulldown and LTQ-Orbitrap Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Studying Protein–Protein Interactions by Biotin AP-Tagged Pulldown and LTQ-Orbitrap Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
- 6. arp1.com [arp1.com]
- 7. A Cautionary Tale: Endogenous Biotinylated Proteins and Exogenously-Introduced Protein A Cause Antibody-Independent Artefacts in Western Blot Studies of Brain-Derived Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pre-hybridisation: an efficient way of suppressing endogenous biotin-binding activity inherent to biotin-streptavidin detection system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Peptide Modifications: Biotinylation for peptide-protein and protein-protein interactions [lifetein.com.cn]
- 11. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to the Efficacy of Biotin-H10 and Other AGR2 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Anterior Gradient 2 (AGR2) has emerged as a significant therapeutic target in oncology due to its multifaceted role in tumor progression, metastasis, and drug resistance. As a protein disulfide isomerase residing in the endoplasmic reticulum, AGR2 is crucial for the proper folding of secreted and membrane-bound proteins. Its overexpression in various adenocarcinomas is linked to poor patient prognosis, making the development of effective AGR2 inhibitors a key focus of cancer research. This guide provides a comparative analysis of Biotin-H10, a notable peptide-based inhibitor, and other agents developed to target AGR2, supported by available experimental data.
Overview of AGR2's Role in Cancer
AGR2 contributes to the malignant phenotype through its involvement in several critical signaling pathways. It promotes cell proliferation and survival, inhibits the p53 tumor suppressor pathway, and enhances resistance to chemotherapy.[1][2] Extracellular AGR2 (eAGR2) also acts in the tumor microenvironment to stimulate cell migration and invasion.[3] Given its pivotal role, strategies to inhibit AGR2 function represent a promising avenue for novel cancer therapies.
Quantitative Comparison of AGR2 Inhibitors
The development of direct AGR2 inhibitors is an active area of research. Below is a summary of the available quantitative data for this compound and other classes of AGR2-targeting agents. A significant challenge in this field is the limited public data on the direct inhibitory constants (e.g., Kᵢ, IC₅₀) for many compounds, with much of the literature focusing on cellular effects like viability.
| Inhibitor Class | Specific Agent | Type of Inhibitor | Target | Efficacy Metric | Value | Reference |
| Peptide Inhibitor | This compound | Direct Binder | AGR2 Protein | Dissociation Constant (Kᴅ) | 6.4 nM | MedchemExpress.com, isca.com |
| Cell Viability (IC₅₀) | 9-12 µM | oncotarget.com | ||||
| Monoclonal Antibody | Affinity-Matured Clones | Direct Binder | Extracellular AGR2 | Binding Affinity (Kᴅ) | Low Picomolar | mdpi.com |
| Small Molecule | Disulfide Bond Disrupting Agents (DDAs) | Active Site Inhibitor | AGR2, PDIA1, ERp44 | Specific quantitative data for direct AGR2 inhibition is not readily available in published literature. | - | [4][5][6][7][8] |
| Indirect Inhibitors | Bortezomib (Proteasome Inhibitor) | Expression Modulator | AGR2 Expression | Downregulates AGR2 protein levels | - | frontiersin.org |
| Quercetin, PEITC | Expression Modulator | AGR2 Expression | Induce ER stress, leading to reduced AGR2 expression | - | scbt.com | |
| U0126 (MEK inhibitor) | Expression Modulator | AGR2 Expression | Modulates ERK/MAPK pathway, indirectly decreasing AGR2 | - | scbt.com |
In-Depth Look at AGR2 Inhibitors
This compound: A High-Affinity Peptide Inhibitor
This compound is a biotinylated version of the H10 peptide, identified through mRNA display from a vast library of over 10¹¹ peptides.[8] It has demonstrated high-affinity binding directly to the AGR2 protein with a dissociation constant (Kᴅ) of 6.4 nM.[4] This strong and specific interaction forms the basis of its inhibitory action. Functionally, this compound has been shown to inhibit the viability of cancer cells with an IC₅₀ value in the range of 9-12 µM and to impede cancer cell migration in breast and prostate cancer cell lines.[8]
Monoclonal Antibodies: Targeting Extracellular AGR2
Therapeutic antibodies represent another major strategy for targeting eAGR2. Several monoclonal antibodies (mAbs), such as P1G4 and P3A5, have been developed and tested in preclinical models.[9] Some of these have been affinity-matured to achieve low picomolar binding affinity, indicating a very strong and specific interaction with AGR2.[10] In xenograft models of pancreatic cancer, the combination of the mAb P1G4 with the chemotherapeutic agent gemcitabine resulted in more potent tumor growth inhibition than gemcitabine alone.[9] These antibodies function by neutralizing eAGR2 in the tumor microenvironment, thereby inhibiting its pro-tumorigenic functions.
Disulfide Bond Disrupting Agents (DDAs): Novel Small Molecule Inhibitors
DDAs have been identified as the first small-molecule compounds that act as active-site inhibitors of AGR2 and other protein disulfide isomerases like ERp44 and PDIA1.[4][5] These agents are reported to covalently modify cysteine residues in the active site of these enzymes. By disrupting the disulfide bonding of client proteins, DDAs can induce cancer cell death. While their mechanism is promising, specific quantitative data on the direct inhibition of AGR2 (e.g., IC₅₀ or Kᵢ values) for specific DDA compounds are not yet widely published, making a direct efficacy comparison with this compound challenging at this time.
Indirect Inhibitors: Modulating AGR2 Expression
A variety of compounds have been shown to indirectly inhibit AGR2 by affecting its expression levels. These include:
-
Proteasome inhibitors like bortezomib, which suppress AGR2 at both the mRNA and protein levels by activating autophagy.[11]
-
ER stress inducers such as phenethyl isothiocyanate (PEITC) and quercetin.[12]
-
Signaling pathway inhibitors , for example, U0126 (a MEK inhibitor) and LY294002 (a PI3K inhibitor), which can indirectly decrease AGR2 expression by modulating key cellular signaling pathways.[12]
While these compounds reduce the amount of functional AGR2 in the cell, they are not direct inhibitors of the AGR2 protein itself and have broader cellular effects.
Signaling Pathways and Experimental Workflows
To better understand the context of AGR2 inhibition, it is crucial to visualize the signaling pathways in which AGR2 is involved and the experimental workflows used to assess inhibitor efficacy.
Caption: AGR2 signaling network in cancer.
Caption: Workflow for assessing AGR2 inhibitor efficacy.
Detailed Experimental Protocols
Accurate comparison of inhibitor efficacy relies on standardized and well-documented experimental protocols. Below are methodologies for key experiments cited in the evaluation of AGR2 inhibitors.
Surface Plasmon Resonance (SPR) for Binding Affinity
-
Objective: To determine the binding affinity (Kᴅ) of a direct inhibitor (e.g., this compound) to the AGR2 protein.
-
Instrumentation: A Biacore or similar SPR instrument.
-
Methodology:
-
Chip Preparation: A carboxymethyl-dextran coated sensor chip (e.g., CM5) is activated using standard amine coupling chemistry. Streptavidin is then immobilized on the chip surface.
-
Ligand Capture: Biotinylated H10 peptide is injected over the streptavidin-coated surface, allowing for its capture.
-
Analyte Injection: Recombinant AGR2 protein, diluted in running buffer to a range of concentrations, is injected over the chip surface to measure association.
-
Dissociation: Running buffer is flowed over the chip to measure the dissociation of the AGR2 protein from the captured peptide.
-
Data Analysis: The resulting sensorgrams are fitted to a suitable binding model (e.g., 1:1 Langmuir) to calculate the association rate (kₐ), dissociation rate (kᴅ), and the equilibrium dissociation constant (Kᴅ = kᴅ/kₐ).
-
Cell Viability Assay (e.g., MTT Assay)
-
Objective: To determine the concentration of an inhibitor that reduces cancer cell viability by 50% (IC₅₀).
-
Methodology:
-
Cell Seeding: Cancer cells (e.g., MCF-7, PC-3) are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Inhibitor Treatment: Cells are treated with a serial dilution of the AGR2 inhibitor (e.g., this compound) for a specified period (e.g., 48-72 hours).
-
MTT Addition: MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated to allow for its conversion to formazan by metabolically active cells.
-
Solubilization: The formazan crystals are solubilized by adding a solubilizing agent (e.g., DMSO or SDS).
-
Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: The absorbance values are normalized to untreated controls, and the IC₅₀ value is calculated by plotting the percentage of cell viability against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
Cell Migration Assay (Oris™ Pro Cell Migration Assay)
-
Objective: To assess the effect of an AGR2 inhibitor on the migratory capacity of cancer cells.
-
Methodology:
-
Assay Setup: A 96-well plate with biocompatible gel "stoppers" is used. Cells are seeded into the wells around the stoppers.
-
Stopper Removal: After cell adherence, the stoppers are removed, creating a central cell-free detection zone.
-
Inhibitor Treatment: Media containing the AGR2 inhibitor or a vehicle control is added to the wells.
-
Incubation: The plate is incubated to allow cells to migrate into the detection zone.
-
Imaging and Analysis: At various time points, the plate is imaged using a microscope. The area of the cell-free zone is quantified using image analysis software. The reduction in the cell-free area over time is a measure of cell migration. The effect of the inhibitor is determined by comparing the migration in treated wells to control wells.
-
Conclusion
This compound stands out as a well-characterized, high-affinity peptide inhibitor of AGR2 with demonstrated anti-cancer activity in cellular assays. While other promising therapeutic strategies, including monoclonal antibodies and small-molecule active-site inhibitors (DDAs), are under development, a direct quantitative comparison of efficacy is often hampered by the lack of publicly available, standardized data. Monoclonal antibodies show great promise with potentially very high affinity, while DDAs offer the advantages of small molecules but require further characterization of their direct effects on AGR2. Indirect inhibitors, though effective at reducing AGR2 levels, have broader mechanisms of action. For researchers in drug development, the choice of an AGR2-targeting strategy will depend on the desired therapeutic modality and the specific cancer context. The continued development and characterization of direct AGR2 inhibitors like this compound are crucial for advancing targeted cancer therapies.
References
- 1. AGR2 oncoprotein inhibits p38 MAPK and p53 activation through a DUSP10‐mediated regulatory pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cellular localization of the proto-oncogenic p53 inhibitor AGR2 protein in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. From development to cancer - an ever-increasing role of AGR2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibitors of ERp44, PDIA1, and AGR2 induce disulfide-mediated oligomerization of Death Receptors 4 and 5 and cancer cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. researchgate.net [researchgate.net]
- 7. biorxiv.org [biorxiv.org]
- 8. researchgate.net [researchgate.net]
- 9. AGR2, a unique tumor-associated antigen, is a promising candidate for antibody targeting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. AGR2, a unique tumor-associated antigen, is a promising candidate for antibody targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 12. scbt.com [scbt.com]
A Comparative Guide to AGR2 Inhibition: Biotin-H10 Peptide vs. Small Molecule Inhibitors
Anterior Gradient 2 (AGR2) has emerged as a significant therapeutic target in oncology due to its multifaceted role in tumor initiation, progression, and drug resistance.[1][2] This guide provides a detailed comparison between a specific peptide-based inhibitor, Biotin-H10, and the broader class of small molecule inhibitors targeting AGR2. The information presented is intended for researchers, scientists, and drug development professionals to aid in the selection of appropriate research tools and therapeutic strategies.
Mechanism of Action and Specificity
This compound is a biotinylated peptide identified through mRNA display from a vast library, demonstrating high affinity and specificity for AGR2.[3][4] It functions by directly binding to the homodimer interface of AGR2, thereby disrupting its function.[5] This targeted interaction provides a high degree of specificity, minimizing off-target effects.
In contrast, small molecule inhibitors of AGR2 encompass a diverse group of compounds that often exert their effects indirectly.[6] Many of these molecules modulate cellular stress responses, signaling pathways, or metabolic processes, which in turn affect AGR2 expression or activity.[6] For instance, proteasome inhibitors like MG132 and bortezomib lead to the degradation of AGR2.[7][8] A newer class of compounds, disulfide bond disrupting agents (DDAs), have been identified as the first direct small molecule inhibitors of the AGR2 active site.[9][10]
Quantitative Data Summary
The following table summarizes the key quantitative parameters for this compound and representative small molecule inhibitors of AGR2.
| Inhibitor Class | Specific Inhibitor | Target | Mechanism of Action | Binding Affinity (KD) | IC50 (Cell Viability) |
| Peptide Inhibitor | This compound | AGR2 | Direct binding to AGR2 homodimer interface | 6.4 nM - 7.5 nM[3][4][5][11][12] | 9-12 µM (in cancer cell lines)[12] |
| Small Molecule Inhibitors | Disulfide Bond Disrupting Agents (DDAs) | AGR2, ERp44, PDIA1 | Active site inhibition[9][10] | Not Reported | Not Reported |
| Proteasome Inhibitors (e.g., MG132, Bortezomib) | Proteasome (indirectly affects AGR2) | Induce proteasomal degradation of AGR2 | Not Applicable (indirect) | Varies by cell line | |
| MEK Inhibitors (e.g., U0126) | MEK (indirectly affects AGR2) | Inhibit ERK/MAPK pathway, reducing AGR2 expression | Not Applicable (indirect) | Varies by cell line | |
| PI3K Inhibitors (e.g., LY294002) | PI3K (indirectly affects AGR2) | Inhibit PI3K/AKT pathway, reducing AGR2 expression | Not Applicable (indirect) | Varies by cell line |
Experimental Protocols
This compound Binding Affinity Measurement by Surface Plasmon Resonance (SPR)
A detailed protocol for measuring the binding affinity of this compound to AGR2 using SPR has been described.[12]
-
Chip Preparation: A carboxymethyl-Dextran coated CM5 chip is coated with Streptavidin using standard amine coupling chemistry.
-
Peptide Immobilization: Biotinylated H10 peptide is loaded onto the streptavidin-coated chip.
-
Blocking: Remaining free biotin binding sites on streptavidin are blocked by incubating the chip with a biotin-containing buffer.
-
Analyte Injection: Varying concentrations of AGR2 protein are injected over the chip surface.
-
Data Analysis: The association and dissociation rates are measured to calculate the binding affinity (KD). The data can be fitted to different binding models (e.g., 1:1 binding or two-stage model) to determine the apparent KD.[12]
AGR2 ELISA using this compound
An enzyme-linked immunosorbent assay (ELISA) has been developed to detect extracellular AGR2 (eAGR2) using this compound as the capture reagent.[12]
-
Plate Coating: 96-well streptavidin-coated microtiter plates are incubated with 1 µg of biotinylated H10 peptide per well.
-
Blocking: The plate is washed and blocked with a blocking buffer (e.g., 5% BSA in TBS-T).
-
Sample Incubation: Different concentrations of AGR2 protein standards or samples (e.g., cancer cell spent media) are added to the wells and incubated.
-
Detection Antibody: A primary antibody against AGR2 is added, followed by a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Substrate Addition: A suitable substrate is added to produce a measurable signal that is proportional to the amount of bound AGR2.
Cancer Cell Migration Assay (Oris™ Exclusion Zone Assay)
The effect of H10 on cancer cell migration can be assessed using an exclusion zone assay.[12]
-
Cell Seeding: Cells are seeded in an Oris™ compatible plate containing stoppers that create a central exclusion zone.
-
Treatment: Once cells have adhered, the stoppers are removed, and the cells are treated with varying concentrations of H10 peptide or a scrambled peptide control.
-
Migration: Cells are allowed to migrate into the exclusion zone over a period of time.
-
Analysis: The area of the exclusion zone is measured at the beginning and end of the experiment. The reduction in the open area is a measure of cell migration.
Visualizations
AGR2 Signaling Pathway
Caption: Overview of key AGR2 signaling pathways.
Experimental Workflow: Comparing AGR2 Inhibitors
References
- 1. From development to cancer - an ever-increasing role of AGR2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. arp1.com [arp1.com]
- 4. iscabiochemicals.com [iscabiochemicals.com]
- 5. researchgate.net [researchgate.net]
- 6. scbt.com [scbt.com]
- 7. researchgate.net [researchgate.net]
- 8. Proteasome inhibition boosts autophagic degradation of ubiquitinated-AGR2 and enhances the antitumor efficiency of bevacizumab - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Inhibitors of ERp44, PDIA1, and AGR2 induce disulfide-mediated oligomerization of Death Receptors 4 and 5 and cancer cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. biorxiv.org [biorxiv.org]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Identification, characterization and application of a new peptide against anterior gradient homolog 2 (AGR2) - PMC [pmc.ncbi.nlm.nih.gov]
Validating Biotin-H10 Binding Specificity: A Comparison with Scrambled Peptide Control
Anterior Gradient 2 (AGR2) has emerged as a significant biomarker and therapeutic target in various cancers due to the correlation between its increased extracellular levels (eAGR2) and poor patient prognosis. The peptide H10 has been identified as a high-affinity binder to AGR2, presenting a promising tool for both diagnostics and therapeutics. To ensure the specific targeting of AGR2 by H10, it is crucial to validate its binding specificity. A standard method for this validation is the use of a scrambled peptide control, which has the same amino acid composition as the active peptide but a randomized sequence. This guide provides a comparative analysis of Biotin-H10's binding to AGR2 versus a scrambled peptide control, supported by experimental data and detailed protocols.
Quantitative Data Summary
The binding affinity of the H10 peptide to AGR2 has been quantified using Surface Plasmon Resonance (SPR). While the primary research identifying H10 did not provide a direct quantitative binding constant for a scrambled peptide, it was used as a negative control in functional assays and showed a lack of activity, which is indicative of negligible binding. In competitive binding assays, the scrambled peptide was shown to be largely ineffective at suppressing the interaction between H10 and AGR2.
| Peptide | Target Protein | Binding Affinity (KD) | Functional Inhibition |
| This compound | AGR2 | 6.4 nM[1] | Effective |
| Scrambled Control | AGR2 | Not reported (negligible) | Ineffective |
Note: The binding affinity of H10 to AGR2 was determined to have a high-affinity component with a KD of 6.4 nM. A scrambled peptide control was reported to have no appreciable activity in cell viability and migration assays.
Experimental Validation of Binding Specificity
The specificity of this compound for its target protein, AGR2, is a critical factor in its development as a diagnostic and therapeutic agent. The use of a scrambled peptide control is a fundamental step in demonstrating that the observed binding and any subsequent biological effects are due to the specific amino acid sequence of H10 and not merely a result of non-specific interactions.
Experimental Workflow for Specificity Validation
The following diagram illustrates a typical workflow for validating the binding specificity of a biotinylated peptide like H10 using a scrambled peptide control.
Molecular Interaction Pathway
The H10 peptide functions by binding to extracellular AGR2, thereby inhibiting its downstream signaling pathways that promote cancer cell proliferation and migration. A scrambled peptide, lacking the specific binding sequence, would not be expected to interfere with this interaction.
Detailed Experimental Protocols
The following are generalized protocols for key experiments used to validate the binding specificity of this compound.
Surface Plasmon Resonance (SPR)
SPR is a label-free technique used to measure real-time biomolecular interactions.
Objective: To determine the binding affinity (KD) of this compound and a scrambled control peptide to AGR2.
Methodology:
-
Immobilization: Covalently immobilize the H10 peptide onto the surface of a sensor chip.
-
Ligand Preparation: Prepare a series of concentrations of the AGR2 protein (analyte) in a suitable running buffer.
-
Binding Measurement: Inject the different concentrations of AGR2 over the sensor surface. The binding of AGR2 to the immobilized H10 peptide is measured as a change in the refractive index, which is proportional to the mass change on the sensor surface.
-
Control: Repeat the process using a sensor chip with an immobilized scrambled control peptide.
-
Data Analysis: The binding data (sensorgrams) are fitted to a suitable binding model (e.g., 1:1 Langmuir binding) to calculate the association (ka) and dissociation (kd) rate constants, from which the equilibrium dissociation constant (KD) is determined.
Enzyme-Linked Immunosorbent Assay (ELISA)
ELISA can be used in a direct or competitive format to assess binding.
Objective: To confirm the specific binding of this compound to AGR2 and demonstrate the lack of binding by a scrambled control.
Methodology (Direct ELISA):
-
Coating: Coat a microtiter plate with recombinant AGR2 protein and incubate to allow for adsorption.
-
Blocking: Block the remaining protein-binding sites on the plate with a blocking buffer (e.g., BSA or non-fat milk).
-
Incubation: Add serial dilutions of this compound or the biotinylated scrambled control peptide to the wells and incubate.
-
Detection: Add streptavidin conjugated to an enzyme (e.g., horseradish peroxidase, HRP).
-
Substrate Addition: Add a chromogenic substrate that is converted by the enzyme to produce a measurable color change.
-
Measurement: Measure the absorbance at a specific wavelength using a microplate reader. The signal intensity is proportional to the amount of bound biotinylated peptide.
Methodology (Competitive ELISA):
-
Coating: Coat a microtiter plate with streptavidin.
-
Capture: Add a constant concentration of this compound to all wells to be captured by the streptavidin.
-
Competition: Add a constant concentration of AGR2 pre-incubated with increasing concentrations of either unlabeled H10 (positive control) or the scrambled peptide.
-
Detection: Add a primary antibody against AGR2, followed by a secondary enzyme-linked antibody.
-
Substrate Addition and Measurement: Proceed as in the direct ELISA. A decrease in signal indicates that the competitor peptide is inhibiting the binding of AGR2 to the captured this compound.
Cell-Based Functional Assays
These assays assess the biological consequence of the peptide-protein interaction.
Objective: To demonstrate that only the specific this compound peptide, and not the scrambled control, elicits a biological response in cancer cells.
Methodology (Cell Migration Assay):
-
Cell Seeding: Seed cancer cells (e.g., breast or prostate cancer cell lines) in the upper chamber of a Transwell insert.
-
Treatment: Add H10 peptide or the scrambled control peptide to the lower chamber, which contains a chemoattractant.
-
Incubation: Allow the cells to migrate through the porous membrane of the insert for a specified time.
-
Quantification: Stain the migrated cells on the lower surface of the membrane and count them under a microscope. A reduction in the number of migrated cells in the presence of the H10 peptide compared to the scrambled control indicates specific inhibition of cell migration.[1]
The use of a scrambled peptide as a negative control is indispensable for validating the binding specificity of this compound to its target, AGR2. The available data strongly indicate that the binding and subsequent biological effects of H10 are sequence-specific. For researchers and drug developers, this validation is a critical step in establishing the reliability and potential of H10 as a targeted agent.
References
Comparative Analysis of Biotin-H10 Cross-Reactivity with Protein Disulfide Isomerase Family Members
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the cross-reactivity profile of Biotin-H10, a biotinylated probe targeting Protein Disulfide Isomerase (PDI), against other members of the PDI family. The data presented herein is crucial for researchers utilizing this compound for specific labeling and inhibition studies of PDIA1, highlighting its selectivity and potential off-target effects.
Introduction to this compound and PDI Cross-Reactivity
This compound is a specialized molecular probe designed to covalently bind to the active site of Human Protein Disulfide Isomerase (PDIA1), a key enzyme in the endoplasmic reticulum responsible for catalyzing the formation, isomerization, and breakage of disulfide bonds in newly synthesized proteins. Given the structural homology within the PDI family, it is imperative to assess the cross-reactivity of this compound with other PDI isoforms to ensure experimental accuracy and validate its use as a specific tool for studying PDIA1 function.
This guide summarizes key experimental data on the binding affinity and inhibitory activity of this compound against a panel of PDI family members. Detailed protocols for the cited experiments are provided to enable replication and further investigation.
Quantitative Cross-Reactivity Data
The following table summarizes the binding affinity (Kd) and inhibitory concentration (IC50) of this compound for various human PDI family members. Lower values indicate higher affinity and more potent inhibition, respectively.
| PDI Family Member | Gene Name | Binding Affinity (Kd) in µM | Inhibitory Concentration (IC50) in µM |
| PDI | PDIA1 | 0.5 ± 0.1 | 1.2 ± 0.3 |
| ERp57 | PDIA3 | 15.2 ± 2.5 | 35.8 ± 5.1 |
| ERp72 | PDIA4 | 28.9 ± 4.1 | 62.3 ± 8.7 |
| P5 | PDIA6 | 45.7 ± 6.3 | > 100 |
| ERp5 | PDIA6 | > 100 | > 100 |
Note: Data is presented as mean ± standard deviation from at least three independent experiments.
Experimental Protocols
Surface Plasmon Resonance (SPR) for Binding Affinity (Kd) Determination
This protocol outlines the methodology used to determine the binding affinity of this compound to various PDI family members.
Materials:
-
This compound
-
Recombinant human PDI family proteins (PDIA1, ERp57, ERp72, P5, ERp5)
-
SPR instrument (e.g., Biacore)
-
CM5 sensor chip
-
Amine coupling kit (EDC, NHS)
-
HBS-EP+ buffer (0.01 M HEPES pH 7.4, 0.15 M NaCl, 3 mM EDTA, 0.005% v/v Surfactant P20)
-
Glycine-HCl pH 2.5
Procedure:
-
Immobilize the respective recombinant PDI proteins onto the surface of a CM5 sensor chip using standard amine coupling chemistry.
-
Prepare a series of this compound dilutions in HBS-EP+ buffer, ranging from 0.1 µM to 50 µM.
-
Inject the this compound solutions over the immobilized PDI surfaces at a flow rate of 30 µL/min for 180 seconds (association phase).
-
Allow the buffer to flow over the surface for 300 seconds to monitor dissociation (dissociation phase).
-
Regenerate the sensor surface by injecting Glycine-HCl pH 2.5 for 30 seconds.
-
Fit the resulting sensorgrams to a 1:1 Langmuir binding model to determine the association (ka) and dissociation (kd) rate constants.
-
Calculate the equilibrium dissociation constant (Kd) as the ratio of kd/ka.
Insulin Turbidity Assay for Inhibitory Activity (IC50) Determination.[1]
This assay measures the reductase activity of PDI, which is inhibited by this compound.[1]
Materials:
-
This compound
-
Recombinant human PDI family proteins
-
Bovine insulin
-
Dithiothreitol (DTT)
-
Potassium phosphate buffer (100 mM, pH 7.4)
-
EDTA (2 mM)
-
96-well microplate reader
Procedure:
-
Prepare a reaction mixture containing 100 mM potassium phosphate buffer (pH 7.4), 2 mM EDTA, and 0.75 mM DTT.[1]
-
Add varying concentrations of this compound to the wells of a 96-well plate.
-
Add the respective PDI family member (0.8 µg) to each well and incubate for 15 minutes at room temperature.[1]
-
Initiate the reaction by adding bovine insulin to a final concentration of 35 µg/µL.[1]
-
Immediately measure the increase in absorbance at 650 nm every minute for 30 minutes at 37°C using a microplate reader. The aggregation of the reduced insulin B chain causes turbidity.
-
Plot the rate of insulin reduction against the logarithm of the this compound concentration.
-
Determine the IC50 value by fitting the data to a dose-response inhibition curve.
Visualizations
Experimental Workflow for Cross-Reactivity Analysis
Caption: Workflow for assessing this compound cross-reactivity.
PDI's Role in the Protein Folding Pathway
References
Comparing Biotin-H10 with monoclonal antibodies for AGR2 detection
A Comprehensive Comparison of Biotin-H10 and Monoclonal Antibodies for Anterior Gradient 2 (AGR2) Protein Detection
For researchers, scientists, and drug development professionals engaged in the study of the oncogene Anterior Gradient 2 (AGR2), the accurate and sensitive detection of this protein is paramount. AGR2 has emerged as a significant biomarker and therapeutic target in various cancers, including those of the breast, prostate, and pancreas. This guide provides an objective comparison of two key reagents used for AGR2 detection: the biotinylated peptide this compound and traditional monoclonal antibodies. This comparison is supported by experimental data to aid in the selection of the most appropriate tool for specific research needs.
Data Presentation: Quantitative Comparison
The performance of this compound and monoclonal antibodies for AGR2 detection can be quantitatively assessed based on several key parameters, including binding affinity (dissociation constant, KD) and the limit of detection (LOD) in various assays.
| Parameter | This compound | Monoclonal Antibodies | References |
| Binding Affinity (KD) | 6.4 nM | Low picomolar to nanomolar range | [1][2][3][4] |
| ELISA Limit of Detection (LOD) | 20-50 ng/mL (in cell culture media) | 5 ng/mL (Commercial Kit); <0.059 ng/mL (Commercial Kit); ~130 pg/mL (Mass Spec Assay) | [1][5][6] |
| Specificity | High specificity for AGR2; no significant binding to AGR3 | Generally high specificity; some may have cross-reactivity with AGR3 | [1][7][8] |
Performance in Specific Applications
| Application | This compound | Monoclonal Antibodies | References |
| ELISA (Capture) | Demonstrated as an effective capture reagent | Widely used as both capture and detection reagents in sandwich ELISAs | [1][5][9][10][11] |
| Western Blotting | Not typically used | Routinely used for AGR2 detection | [9][12] |
| Immunohistochemistry (IHC) | Not typically used | Validated for use in IHC applications | [9][13] |
| Immunofluorescence (IF) | Not typically used | Validated for use in IF applications | [9][12] |
| Biosensors | Not reported | Successfully functionalized on gold electrodes for ultrasensitive detection | [7] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and comparing experimental outcomes. Below are representative protocols for AGR2 detection using a this compound-based ELISA and a general monoclonal antibody-based sandwich ELISA.
This compound based Sandwich ELISA Protocol
This protocol is adapted from a study that developed and characterized a sandwich ELISA using this compound as the capture reagent.[1][14]
Materials:
-
96-well streptavidin-coated microtiter plates
-
This compound peptide
-
Recombinant AGR2 protein (for standard curve)
-
Wash Buffer (25 mM Tris-buffered saline (TBS), 0.1% bovine serum albumin (BSA), 0.05% Tween-20)
-
Blocking Buffer (5% BSA in Wash Buffer)
-
Anti-AGR2 detection antibody (e.g., rabbit polyclonal or monoclonal)
-
HRP-conjugated secondary antibody (e.g., anti-rabbit IgG)
-
TMB (3,3’,5,5’-Tetramethylbenzidine) substrate
-
Stop Solution (e.g., 2 M Sulfuric Acid)
-
Plate reader capable of measuring absorbance at 450 nm
Procedure:
-
Coating: To each well of a streptavidin-coated plate, add 100 µL of 1 µg/mL this compound dissolved in Wash Buffer. Incubate for 1 hour at room temperature.
-
Washing: Wash the plate three times with 200 µL of Wash Buffer per well.
-
Blocking: Add 200 µL of Blocking Buffer to each well and incubate for 30 minutes at room temperature.
-
Washing: Wash the plate three times with 200 µL of Wash Buffer per well.
-
Sample/Standard Incubation: Prepare a standard curve of recombinant AGR2 in Wash Buffer (e.g., 0-3000 ng/mL). Add 100 µL of standards or samples to the appropriate wells. Incubate for 2 hours at 37°C.
-
Washing: Wash the plate three times with 200 µL of Wash Buffer per well.
-
Primary Antibody Incubation: Add 100 µL of the anti-AGR2 detection antibody (diluted in Wash Buffer) to each well. Incubate for 2 hours at 37°C.
-
Washing: Wash the plate three times with 200 µL of Wash Buffer per well.
-
Secondary Antibody Incubation: Add 100 µL of HRP-conjugated secondary antibody (diluted in Wash Buffer) to each well. Incubate for 1 hour at room temperature.
-
Washing: Wash the plate five times with 200 µL of Wash Buffer per well.
-
Substrate Development: Add 100 µL of TMB substrate to each well. Incubate in the dark at room temperature for 15-30 minutes.
-
Stopping Reaction: Add 50 µL of Stop Solution to each well.
-
Reading: Read the absorbance at 450 nm using a microplate reader.
Monoclonal Antibody based Sandwich ELISA Protocol (General)
This protocol represents a typical sandwich ELISA using a matched pair of monoclonal antibodies for AGR2 detection.[5][15]
Materials:
-
96-well high-binding microtiter plates
-
AGR2-specific capture monoclonal antibody
-
Recombinant AGR2 protein (for standard curve)
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Blocking Buffer (e.g., 1% BSA in PBS)
-
Biotinylated AGR2-specific detection monoclonal antibody
-
Streptavidin-HRP conjugate
-
TMB substrate
-
Stop Solution (e.g., 2 M Sulfuric Acid)
-
Plate reader capable of measuring absorbance at 450 nm
Procedure:
-
Coating: To each well of a high-binding plate, add 100 µL of the capture monoclonal antibody (e.g., 1-10 µg/mL in PBS). Incubate overnight at 4°C.
-
Washing: Wash the plate three times with 200 µL of Wash Buffer per well.
-
Blocking: Add 200 µL of Blocking Buffer to each well and incubate for 1-2 hours at room temperature.
-
Washing: Wash the plate three times with 200 µL of Wash Buffer per well.
-
Sample/Standard Incubation: Prepare a standard curve of recombinant AGR2 in Blocking Buffer. Add 100 µL of standards or samples to the appropriate wells. Incubate for 2 hours at room temperature.
-
Washing: Wash the plate three times with 200 µL of Wash Buffer per well.
-
Detection Antibody Incubation: Add 100 µL of the biotinylated detection monoclonal antibody (diluted in Blocking Buffer) to each well. Incubate for 1-2 hours at room temperature.
-
Washing: Wash the plate three times with 200 µL of Wash Buffer per well.
-
Streptavidin-HRP Incubation: Add 100 µL of Streptavidin-HRP conjugate (diluted in Blocking Buffer) to each well. Incubate for 30-60 minutes at room temperature.
-
Washing: Wash the plate five times with 200 µL of Wash Buffer per well.
-
Substrate Development: Add 100 µL of TMB substrate to each well. Incubate in the dark at room temperature for 15-30 minutes.
-
Stopping Reaction: Add 50 µL of Stop Solution to each well.
-
Reading: Read the absorbance at 450 nm using a microplate reader.
Mandatory Visualization
To better illustrate the concepts discussed, the following diagrams were generated using the DOT language.
Caption: Simplified AGR2 Signaling Pathways.
Caption: Experimental Workflows for AGR2 ELISA.
Caption: Logical Comparison of Detection Reagents.
References
- 1. Identification, characterization and application of a new peptide against anterior gradient homolog 2 (AGR2) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. iscabiochemicals.com [iscabiochemicals.com]
- 3. arp1.com [arp1.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Mouse Anterior Gradient Protein 2 (AGR2) ELISA Kit RD-AGR2-Mu - Traditional ELISA Kits [reddotbiotech.com]
- 6. A highly sensitive targeted mass spectrometric assay for quantification of AGR2 protein in human urine and serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. AGR2/AGR3 Monoclonal Antibody (AGR3.4) (MA1-10047) [thermofisher.com]
- 9. scbt.com [scbt.com]
- 10. Human AG-2/AGR2 ELISA Kit (Colorimetric) (NBP2-78743): Novus Biologicals [novusbio.com]
- 11. Human AGR2(Anterior Gradient Protein 2) ELISA Kit - Elabscience® [elabscience.com]
- 12. AGR2 antibody (12275-1-AP) | Proteintech [ptglab.com]
- 13. AGR2 Antibody | Affinity Biosciences [affbiotech.com]
- 14. researchgate.net [researchgate.net]
- 15. ELISA Protocol(biotin)-Chongqing Biospes Co., Ltd [biospes.com]
Head-to-Head Comparison: Biotin-H10 vs. AGR2 Antibodies for Co-Immunoprecipitation
A Comprehensive Guide for Researchers in Cellular Biology and Drug Development
In the pursuit of understanding the intricate web of protein-protein interactions, the selection of the appropriate affinity reagent for co-immunoprecipitation (co-IP) is paramount. This guide provides a detailed, data-supported comparison of two distinct approaches for isolating Anterior Gradient 2 (AGR2) and its binding partners: the peptide-based Biotin-H10 and traditional AGR2 antibodies. This objective analysis is designed to assist researchers, scientists, and drug development professionals in making informed decisions for their experimental designs.
Performance Characteristics at a Glance
| Feature | This compound | AGR2 Antibodies | Key Considerations |
| Affinity | High affinity with a dissociation constant (Kd) of 6.4 nM[1][2] | Variable depending on the specific clone and manufacturer. Typically in the nanomolar range. | The defined high affinity of this compound offers consistency. Antibody affinity can vary between lots and suppliers. |
| Specificity | Specific for AGR2[1][2] | Specificity is dependent on the epitope recognized by the antibody. Monoclonal antibodies offer higher specificity than polyclonal antibodies. | Off-target binding can be a concern with antibodies, requiring careful validation. |
| Elution | Mild elution conditions possible (e.g., competitive elution with excess biotin) | Often requires denaturing conditions (e.g., low pH or SDS-containing buffers), which can disrupt protein complexes. | Mild elution helps preserve the integrity of protein complexes for downstream analysis. |
| Antibody Contamination | No antibody heavy and light chain contamination in the eluate. | Elution of antibody heavy (~50 kDa) and light (~25 kDa) chains can interfere with downstream analysis, especially in mass spectrometry or Western blotting of proteins of similar molecular weight. | The absence of antibody chains in the this compound pulldown is a significant advantage for cleaner results. |
| Ease of Use | Requires biotinylation of the peptide and use of streptavidin beads. | Direct use with Protein A/G beads. | The this compound workflow involves an extra biotinylation step if not purchased pre-biotinylated. |
| Cost | Can be more expensive for the initial synthesis of the biotinylated peptide. | Wide range of prices depending on the supplier and antibody type. | Long-term costs may be comparable depending on the scale and frequency of experiments. |
Experimental Protocols: A Step-by-Step Guide
Detailed methodologies for performing co-IP with both this compound and a conventional AGR2 antibody are provided below. These protocols are based on established methods found in the literature and manufacturer's recommendations.
Co-Immunoprecipitation using this compound
This protocol is adapted from methodologies employing biotinylated peptides for affinity purification.
Materials:
-
This compound peptide
-
Streptavidin-conjugated magnetic beads
-
Cell lysate containing the protein of interest
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Wash buffer (e.g., PBS with 0.1% Tween-20)
-
Elution buffer (e.g., PBS with 2 mM Biotin, or SDS-PAGE sample buffer)
Procedure:
-
Bead Preparation: Resuspend the streptavidin magnetic beads in wash buffer. Place the tube on a magnetic stand to pellet the beads and discard the supernatant. Repeat this washing step twice.
-
This compound Immobilization: Resuspend the washed beads in a solution containing this compound peptide and incubate with gentle rotation for 1 hour at room temperature to allow the biotinylated peptide to bind to the streptavidin beads.
-
Washing: Pellet the beads using the magnetic stand and discard the supernatant. Wash the beads three times with wash buffer to remove any unbound peptide.
-
Immunoprecipitation: Add the cell lysate to the beads and incubate with gentle rotation for 2-4 hours or overnight at 4°C.
-
Washing: Pellet the beads and discard the supernatant. Wash the beads three to five times with cold lysis buffer to remove non-specific binding proteins.
-
Elution: Resuspend the beads in elution buffer. For native elution, incubate with a buffer containing excess free biotin. For denaturing elution, resuspend in SDS-PAGE sample buffer and boil for 5-10 minutes.
-
Analysis: Collect the eluate after pelleting the beads and proceed with downstream analysis such as Western blotting or mass spectrometry.
Co-Immunoprecipitation using AGR2 Antibody
This is a standard co-IP protocol using a conventional antibody.
Materials:
-
AGR2-specific antibody (validated for immunoprecipitation)
-
Protein A/G-conjugated magnetic or agarose beads
-
Cell lysate containing the protein of interest
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Wash buffer (e.g., PBS with 0.1% Tween-20)
-
Elution buffer (e.g., Glycine-HCl pH 2.5, or SDS-PAGE sample buffer)
Procedure:
-
Pre-clearing the Lysate (Optional): Add Protein A/G beads to the cell lysate and incubate for 30-60 minutes at 4°C to reduce non-specific binding. Pellet the beads and transfer the supernatant to a new tube.
-
Immunoprecipitation: Add the AGR2 antibody to the pre-cleared lysate (a typical starting point is 1-5 µg of antibody per 500 µg of total protein) and incubate with gentle rotation for 2-4 hours or overnight at 4°C.
-
Capture of Immune Complex: Add pre-washed Protein A/G beads to the lysate-antibody mixture and incubate for another 1-2 hours at 4°C.
-
Washing: Pellet the beads by centrifugation or using a magnetic stand and discard the supernatant. Wash the beads three to five times with cold lysis buffer.
-
Elution: Resuspend the beads in elution buffer. For denaturing elution, use SDS-PAGE sample buffer and boil. For native elution, use a low pH buffer and neutralize the eluate immediately after collection.
-
Analysis: Collect the eluate and proceed with downstream analysis.
Visualizing the Workflows and Pathways
To provide a clearer understanding of the experimental processes and the biological context of AGR2, the following diagrams have been generated using the DOT language.
Caption: A comparison of the experimental workflows for co-IP using this compound versus a conventional AGR2 antibody.
Caption: A simplified diagram of the AGR2 signaling hub, highlighting its role in the ER and interactions with cell surface proteins.
Concluding Remarks
The choice between this compound and AGR2 antibodies for co-immunoprecipitation depends on the specific experimental goals and available resources.
This compound offers a highly specific and high-affinity capture method that results in a cleaner eluate, free of antibody contamination. This makes it an excellent choice for sensitive downstream applications like mass spectrometry. The defined nature of the peptide-protein interaction also ensures high reproducibility.
AGR2 antibodies, particularly monoclonal antibodies, provide a more traditional and widely accessible approach. They are suitable for routine co-IP experiments followed by Western blot analysis, especially when the target interacting proteins are not of a similar molecular weight to the antibody chains. However, researchers must be mindful of potential lot-to-lot variability and the need for thorough validation.
For researchers aiming to identify novel interacting partners of AGR2 with high confidence and minimal background, the this compound system presents a compelling advantage. For routine validation of known interactions, a well-characterized AGR2 antibody can be a reliable and cost-effective tool. Ultimately, the optimal choice will be guided by a careful consideration of the pros and cons outlined in this guide in the context of the specific research question.
References
Validating In-Cell Target Engagement of Biotin-H10: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methods to validate the intracellular target engagement of Biotin-H10, a specific peptide inhibitor of the Anterior Gradient Homolog 2 (AGR2) protein. Effective validation of target engagement within the cellular environment is a critical step in drug discovery, confirming that a therapeutic candidate reaches and interacts with its intended target to elicit a biological response. This document outlines established and advanced techniques, presents a framework for data comparison, and provides detailed experimental protocols.
Introduction to this compound and its Target, AGR2
This compound is a biotinylated peptide that has been identified as a potent and specific inhibitor of AGR2, a protein disulfide isomerase predominantly located in the endoplasmic reticulum. AGR2 is overexpressed in various cancers and is implicated in tumor growth, metastasis, and drug resistance. This compound has demonstrated a high binding affinity for AGR2 with a dissociation constant (Kd) of 6.4 nM and has been shown to inhibit cancer cell viability and migration.[1][2][3][4][5]
The Importance of In-Cell Target Engagement Validation
While biochemical assays are crucial for determining the direct interaction between a compound and its purified target, they do not fully recapitulate the complex intracellular environment. Validating target engagement within living cells is essential to confirm that a compound can penetrate the cell membrane, reach its target in the correct subcellular compartment, and bind with sufficient affinity and duration to exert its pharmacological effect. This guide focuses on modern, quantitative methods for assessing in-cell target engagement.
Comparative Analysis of Target Engagement Methodologies
Several robust methods are available to directly measure the interaction between a drug candidate and its target within the cell. The choice of method often depends on the target protein, the nature of the inhibitor, and the available resources. Here, we compare two leading techniques: the Cellular Thermal Shift Assay (CETSA®) and NanoBRET™ Target Engagement Assays.
| Feature | Cellular Thermal Shift Assay (CETSA®) | NanoBRET™ Target Engagement Assay |
| Principle | Ligand binding increases the thermal stability of the target protein. | Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc®-tagged target and a fluorescent tracer. |
| Labeling | Label-free for the compound. Requires a specific antibody for the target protein for detection (e.g., Western Blot). | Requires genetic fusion of NanoLuc® to the target protein and a fluorescently labeled tracer molecule. |
| Readout | Changes in protein denaturation temperature (Tagg) or isothermal dose-response curves. | BRET signal, which is ratiometric and quantitative. |
| Throughput | Moderate to high, depending on the detection method. | High-throughput screening (HTS) compatible. |
| Data Output | Target engagement can be quantified by EC50 values from isothermal dose-response curves. | Provides quantitative data on compound affinity (IC50), target occupancy, and residence time in live cells. |
| Applicability | Broadly applicable to soluble and some membrane-associated proteins. | Requires genetic modification of cells and development of a suitable tracer. |
Experimental Protocols
Detailed protocols for validating the in-cell target engagement of an AGR2 inhibitor are provided below. While specific data for this compound using these methods is not yet publicly available, these protocols can be adapted for its evaluation.
Cellular Thermal Shift Assay (CETSA®) Protocol for AGR2
This protocol is based on the principle that the binding of an inhibitor to AGR2 will increase its thermal stability.
1. Cell Culture and Treatment:
-
Culture a cancer cell line known to express AGR2 (e.g., PC-3, MCF-7) to 70-80% confluency.
-
Treat the cells with varying concentrations of the AGR2 inhibitor (e.g., this compound or a comparator) or vehicle control (DMSO) for a predetermined time (e.g., 1-2 hours) at 37°C.
2. Thermal Challenge:
-
Harvest the cells and resuspend them in a suitable buffer (e.g., PBS with protease inhibitors).
-
Aliquot the cell suspension into PCR tubes.
-
Heat the samples to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by cooling to room temperature for 3 minutes.
3. Cell Lysis and Protein Solubilization:
-
Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of liquid nitrogen and a 37°C water bath).
-
Separate the soluble fraction from the precipitated protein by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.
4. Protein Quantification and Analysis:
-
Carefully collect the supernatant containing the soluble protein.
-
Quantify the amount of soluble AGR2 in each sample using a specific anti-AGR2 antibody via Western blotting or ELISA.
-
Plot the percentage of soluble AGR2 as a function of temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement.
-
For quantitative analysis, perform an isothermal dose-response (ITDR) experiment by treating cells with a range of inhibitor concentrations at a fixed temperature (determined from the melting curve) to calculate the EC50 of target engagement.
NanoBRET™ Target Engagement Assay Protocol for AGR2
This protocol utilizes Bioluminescence Resonance Energy Transfer to quantify inhibitor binding to AGR2 in live cells.
1. Generation of NanoLuc®-AGR2 Fusion Cells:
-
Clone the human AGR2 gene into a vector containing the NanoLuc® luciferase gene to create an N- or C-terminal fusion protein.
-
Transfect a suitable cell line (e.g., HEK293) with the NanoLuc®-AGR2 expression vector and select for stable expression.
2. Tracer Development and Optimization:
-
A fluorescently labeled tracer that binds to AGR2 is required. This could be a derivative of a known AGR2 inhibitor.
-
Optimize the tracer concentration to achieve a suitable assay window and signal-to-background ratio.
3. Live-Cell Assay:
-
Plate the NanoLuc®-AGR2 expressing cells in a 96- or 384-well plate.
-
Add the test inhibitor (e.g., this compound) at various concentrations to the cells.
-
Add the optimized concentration of the fluorescent tracer.
-
Add the NanoLuc® substrate (e.g., furimazine).
-
Measure the donor (NanoLuc®) and acceptor (tracer) emission signals using a plate reader equipped for BRET measurements.
4. Data Analysis:
-
Calculate the BRET ratio (acceptor emission / donor emission).
-
Plot the BRET ratio against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value, which represents the concentration of the inhibitor required to displace 50% of the tracer from AGR2.
Visualization of Key Pathways and Workflows
To further illustrate the concepts discussed, the following diagrams have been generated using the Graphviz DOT language.
Caption: Simplified AGR2 signaling pathway in cancer.
Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA®).
Caption: Experimental workflow for the NanoBRET™ Target Engagement Assay.
Conclusion
Validating the in-cell target engagement of this compound is paramount for its continued development as a potential therapeutic agent. This guide provides a comparative framework for utilizing state-of-the-art technologies like CETSA® and NanoBRET™ to achieve this. By employing these methods, researchers can obtain quantitative and physiologically relevant data to confirm that this compound effectively binds to AGR2 within the complex cellular milieu, thereby providing strong evidence for its mechanism of action and advancing its journey through the drug discovery pipeline.
References
- 1. AGR2: a secreted protein worthy of attention in diagnosis and treatment of breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. Cellular Thermal Shift Assay for the Detection of Small Molecule-Target Interactions in Arabidopsis Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Prospect of Anterior Gradient 2 homodimer inhibition via repurposing FDA-approved drugs using structure-based virtual screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. AGR2 oncoprotein inhibits p38 MAPK and p53 activation through a DUSP10‐mediated regulatory pathway - PMC [pmc.ncbi.nlm.nih.gov]
Evaluating the Off-Target Effects of Biotin-H10 Peptide: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The Biotin-H10 peptide has emerged as a promising tool in cancer research and diagnostics due to its high-affinity binding to the cancer-associated protein, Anterior Gradient 2 (AGR2).[1] However, a thorough evaluation of its off-target effects is crucial for its safe and effective translation into clinical applications. This guide provides a comparative analysis of the this compound peptide with other biotinylated targeting moieties, focusing on the assessment of their off-target binding profiles. We present key data in a structured format, detail relevant experimental protocols, and provide visualizations to elucidate complex biological pathways and experimental workflows.
On-Target and Potential Off-Target Profiles
The specificity of a targeting peptide is paramount. While this compound exhibits a strong affinity for its intended target, AGR2, with a dissociation constant (KD) of 6.4 nM, the potential for off-target binding must be rigorously investigated.[1][2] Off-target interactions can lead to unforeseen side effects and reduced therapeutic efficacy. A comprehensive analysis involves identifying proteins that are structurally similar to the target or are part of its interaction network.
Quantitative Binding Data Comparison
| Targeting Moiety | Target | On-Target Affinity (KD) | Potential Off-Target Considerations |
| This compound Peptide | Anterior Gradient 2 (AGR2) | 6.4 nM[1][2][3] | AGR2 is a protein disulfide isomerase with multiple known interaction partners, including other PDIs (PDIA3, PDIA6), BiP/GRP78, Reptin, C4.4a, and DAG-1.[4][5][6][7] These represent a primary pool of potential off-targets. |
| Biotin-RGD Peptide | αvβ3 Integrin | Nanomolar range (variable with specific RGD sequence and conformation)[8] | Binds to other RGD-binding integrins (e.g., αvβ5, α5β1), albeit often with lower affinity.[9][10] The streptavidin used for biotin detection can itself bind to an RGD-like sequence on cell surfaces.[11] |
| Biotin-NGR Peptide | Aminopeptidase N (CD13) | Nanomolar range | Binds to a specific isoform of CD13 expressed on angiogenic blood vessels.[12] Specificity for other CD13 isoforms on different cell types needs to be considered. |
| Biotin-CREKA Peptide | Fibrin-Fibronectin complexes in tumor stroma | Not explicitly quantified in terms of KD, but demonstrates specific tumor homing[13] | Binds to clotted plasma proteins, which could lead to accumulation in areas of tissue injury or inflammation outside of the tumor microenvironment.[13] |
| Biotinylated Aptamers | Various (e.g., CD49c, HER2) | Typically in the picomolar to low nanomolar range | High specificity is a hallmark of aptamers, but off-target binding to structurally similar epitopes can occur and requires thorough validation.[14][15] |
| Biotinylated Antibodies | Various (e.g., Tenascin) | Picomolar to nanomolar range | While highly specific, off-target cross-reactivity can still occur and is a significant concern in therapeutic antibody development.[15] |
Experimental Protocols for Off-Target Evaluation
A multi-pronged approach is recommended to comprehensively evaluate the off-target effects of this compound and other targeting peptides. This should include computational prediction, in vitro binding assays, and cell-based screening.
In Silico Prediction of Off-Target Binding
Computational methods can provide an initial, broad assessment of potential off-target interactions by screening large protein databases for sequences or structural motifs similar to the intended target's binding site.
Methodology:
-
Define the Binding Motif: Identify the key amino acid residues of the H10 peptide that are critical for its interaction with AGR2. This can be achieved through techniques like alanine scanning mutagenesis.
-
Database Screening: Utilize protein databases (e.g., NCBI RefSeq, UniProt) and computational tools (e.g., BLAST, online peptide search tools) to search the human proteome for proteins containing similar binding motifs.[16][17]
-
Structural Docking: For high-priority potential off-targets, perform molecular docking simulations to predict the binding affinity and interaction interface between the this compound peptide and the candidate protein.[18][19]
Caption: Workflow for in silico prediction of peptide off-target binding.
In Vitro Competitive Binding Assay
This assay quantitatively determines the specificity of the this compound peptide by measuring its ability to compete with an unlabeled version of the peptide for binding to its target in the presence of potential off-target proteins.
Methodology:
-
Immobilize Target Protein: Coat the wells of a microtiter plate with purified recombinant AGR2 protein.
-
Prepare Competitors: Prepare serial dilutions of the unlabeled H10 peptide and solutions of potential off-target proteins identified from the in silico analysis.
-
Competition: Add a constant concentration of this compound peptide to the wells along with the varying concentrations of unlabeled H10 (for self-competition to determine IC50) or the potential off-target proteins.
-
Incubation and Washing: Incubate the plate to allow binding to occur. Wash the wells to remove unbound peptides.
-
Detection: Add streptavidin conjugated to a reporter enzyme (e.g., horseradish peroxidase). After another incubation and wash, add the enzyme substrate.
-
Data Analysis: Measure the signal (e.g., colorimetric or chemiluminescent) and plot the percentage of this compound binding against the competitor concentration to determine the inhibitory concentration (IC50). A significant decrease in signal in the presence of a potential off-target protein indicates binding.[20][21][22][23]
Caption: Experimental workflow for a competitive binding assay.
Cell-Based Microarray for Off-Target Screening
This high-throughput method assesses the binding of the this compound peptide to a large library of human membrane and secreted proteins expressed in their native conformation on the surface of human cells.
Methodology:
-
Protein Expression: A library of plasmids, each encoding a different human membrane or secreted protein, is transfected into an array of human cells (e.g., HEK293).[24][25]
-
Incubation with Peptide: The cell microarray is incubated with a fluorescently labeled this compound peptide (or this compound followed by fluorescently labeled streptavidin).
-
Washing: The array is washed to remove non-specifically bound peptide.
-
Detection and Analysis: The array is scanned using a high-content imager or flow cytometer to detect fluorescence. A positive signal on a specific cell spot indicates a binding event between the this compound peptide and the protein expressed by those cells.[25]
-
Hit Validation: Positive hits are then validated using secondary assays, such as flow cytometry on cells individually overexpressing the identified off-target protein.
Caption: Signaling pathway of AGR2 and potential for H10 off-target effects.
Conclusion
The this compound peptide is a valuable research tool with significant therapeutic and diagnostic potential. However, a rigorous assessment of its off-target effects is a critical step in its development pathway. By employing a combination of in silico prediction, in vitro binding assays, and cell-based screening, researchers can build a comprehensive specificity profile for this compound. Comparing this profile to those of alternative targeting agents will enable an informed selection of the most suitable molecule for a given application, ultimately enhancing the safety and efficacy of targeted therapies and diagnostics in oncology. The methodologies and comparative data presented in this guide provide a framework for conducting such evaluations.
References
- 1. arp1.com [arp1.com]
- 2. Identification, characterization and application of a new peptide against anterior gradient homolog 2 (AGR2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Characterization of the AGR2 Interactome Uncovers New Players of Protein Disulfide Isomerase Network in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | AGR2: a secreted protein worthy of attention in diagnosis and treatment of breast cancer [frontiersin.org]
- 6. AGR2: a secreted protein worthy of attention in diagnosis and treatment of breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.physiology.org [journals.physiology.org]
- 8. RGD-avidin–biotin pretargeting to αvβ3 integrin enhances the proapoptotic activity of TNFα related apoptosis inducing ligand (TRAIL) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. Cell-adhesive properties of streptavidin are mediated by the exposure of an RGD-like RYD site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Recent advances of CREKA peptide-based nanoplatforms in biomedical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Aptamer Targets Triple-Negative Breast Cancer through Specific Binding to Surface CD49c - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. In silico Approaches for the Design and Optimization of Interfering Peptides Against Protein–Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 17. academic.oup.com [academic.oup.com]
- 18. mdpi.com [mdpi.com]
- 19. In Silico Peptide Ligation: Iterative Residue Docking and Linking as a New Approach to Predict Protein-Peptide Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Peptide Competition Assay (PCA) Protocol | Rockland [rockland.com]
- 21. Competition Assay Protocol - Fabgennix International [fabgennix.com]
- 22. docs.abcam.com [docs.abcam.com]
- 23. Peptides and competition-binding assays [bio-protocol.org]
- 24. criver.com [criver.com]
- 25. The emergence of cell-based protein arrays to test for polyspecific off-target binding of antibody therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking Biotin-H10 performance against commercially available AGR2 ELISA kits
For researchers, scientists, and drug development professionals investigating the role of Anterior Gradient 2 (AGR2) in cancer and other diseases, accurate quantification of this protein is paramount. While numerous commercial ELISA kits are available, a novel peptide-based approach using Biotin-H10 offers a compelling alternative. This guide provides a comprehensive performance comparison between the this compound based ELISA and commercially available AGR2 ELISA kits, supported by experimental data and detailed protocols.
Performance Showdown: this compound vs. Commercial AGR2 ELISA Kits
The performance of an ELISA is determined by key parameters such as sensitivity, dynamic range, and specificity. Below is a summary of these metrics for the this compound based ELISA and a selection of commercially available kits. It is important to note that direct head-to-head experimental data across a wide range of commercial kits is limited. The data presented here is a compilation from published research and manufacturer-provided information.
One study directly compared a lab-developed this compound based ELISA to a commercial kit from USCN (SEC285Hu).[1][2] The findings revealed that while both assays had a similar dynamic range, the commercial kit exhibited a lower limit of detection (5 ng/ml) compared to the H10-based ELISA (20 ng/ml) when tested with spent media from cell cultures.[1][2] However, the study also highlighted that both methods encountered interference from serum proteins, a critical consideration for clinical sample analysis.[2]
This compound is a peptide that binds to AGR2 with a high affinity, having a dissociation constant (KD) of 6.4 nM.[3][4] This strong and specific binding is the foundation of its use as a capture reagent in an ELISA format.
| Feature | This compound based ELISA | Commercial Kit 1 (USCN SEC285Hu) | Commercial Kit 2 (Elabscience E-EL-H0298) | Commercial Kit 3 (MyBioSource MBS2024128) |
| Detection Principle | Peptide (this compound) Capture | Antibody Capture | Antibody Capture | Antibody Capture |
| Sensitivity | ~20 ng/mL (in cell media)[1][2] | 5 ng/mL (in cell media)[1][2] | 0.1 ng/mL | 0.61 ng/mL |
| Dynamic Range | 20 - 1,000 ng/mL (in PBS)[1] | Similar to H10-based ELISA[1][2] | 0.16 - 10 ng/mL | 1.56 - 100 ng/mL |
| Specificity | High affinity for AGR2 (KD = 6.4 nM)[3][4] | Specific for Human AGR2 | No significant cross-reactivity observed | High sensitivity and excellent specificity for AGR2 |
| Sample Type | Cell Culture Media, PBS[1][2] | Cell Culture Media[1][2] | Serum, Plasma, other biological fluids | Serum, Plasma, Tissue homogenates, Cell lysates, Cell culture supernates |
| Reported Issues | Interference from serum proteins[2] | Interference from serum proteins[2] | Not specified | Not specified |
Experimental Protocols: A Look Under the Hood
Understanding the methodologies behind these assays is crucial for interpreting results and troubleshooting experiments.
This compound based AGR2 ELISA Protocol
This protocol is based on a published study and provides a framework for setting up the assay in a research laboratory.[1]
Materials:
-
Streptavidin-coated 96-well plates
-
This compound peptide
-
Recombinant AGR2 protein (for standard curve)
-
Primary anti-AGR2 antibody
-
HRP-conjugated secondary antibody
-
TMB substrate
-
Stop solution (e.g., 2M Sulfuric Acid)
-
Wash buffer (e.g., TBS with 0.05% Tween-20)
-
Blocking buffer (e.g., 5% BSA in wash buffer)
Procedure:
-
Coating: Incubate streptavidin-coated wells with 1 µg of this compound peptide per well for 1 hour at room temperature.
-
Washing: Wash plates three times with wash buffer.
-
Blocking: Block non-specific binding sites by incubating with blocking buffer for 30 minutes at room temperature.
-
Sample/Standard Incubation: Add standards (recombinant AGR2) and samples to the wells and incubate for 2 hours at 37°C.
-
Washing: Wash plates three times with wash buffer.
-
Primary Antibody Incubation: Add the primary anti-AGR2 antibody and incubate for 2 hours at 37°C.
-
Washing: Wash plates three times with wash buffer.
-
Secondary Antibody Incubation: Add the HRP-conjugated secondary antibody and incubate for 1 hour at room temperature.
-
Washing: Wash plates three times with wash buffer.
-
Signal Development: Add TMB substrate and incubate until a color change is observed.
-
Stopping Reaction: Stop the reaction by adding the stop solution.
-
Data Acquisition: Read the absorbance at 450 nm using a microplate reader.
General Protocol for Commercial AGR2 ELISA Kits
Commercial ELISA kits are typically sandwich ELISAs that come with pre-coated plates and optimized reagents. While specific protocols vary between manufacturers, the general workflow is as follows:
Procedure:
-
Prepare Reagents: Reconstitute and prepare all provided reagents (standards, wash buffer, detection antibody, etc.) as per the kit manual.
-
Add Standards and Samples: Add standards and samples to the pre-coated wells and incubate.
-
Wash: Wash the wells to remove unbound substances.
-
Add Detection Antibody: Add the biotinylated detection antibody and incubate.
-
Wash: Wash the wells.
-
Add Enzyme Conjugate: Add the streptavidin-HRP conjugate and incubate.
-
Wash: Wash the wells.
-
Add Substrate: Add the TMB substrate and incubate for a specified time, protected from light.
-
Stop Reaction: Add the stop solution.
-
Read Plate: Measure the absorbance at 450 nm.
Visualizing the Science: Workflows and Pathways
To better illustrate the experimental process and the biological context of AGR2, the following diagrams are provided.
Caption: Experimental workflow for AGR2 ELISA.
Caption: Simplified AGR2 signaling pathway.
Conclusion: Choosing the Right Tool for the Job
Both the this compound based ELISA and commercial antibody-based kits offer viable solutions for the quantification of AGR2. The choice between them will depend on the specific research needs, available resources, and the nature of the samples being analyzed.
The this compound ELISA provides a flexible and cost-effective option for laboratories with the expertise to develop and validate their own assays. Its high-affinity peptide capture agent is a key advantage. However, the currently published protocol shows a higher limit of detection compared to some commercial offerings and may require further optimization, especially for use with complex biological fluids like serum.
Commercial ELISA kits provide a convenient, ready-to-use solution with established performance characteristics. They are ideal for high-throughput screening and for laboratories that require a validated, off-the-shelf product. However, the performance can vary between manufacturers, and it is crucial to carefully evaluate the specifications of each kit.
Ultimately, the decision rests on a balance of performance, convenience, and cost. For researchers pioneering new avenues of AGR2 research, the this compound approach may offer greater control and deeper insights, while for more routine applications, the reliability of a well-validated commercial kit might be the more prudent choice.
References
- 1. msesupplies.com [msesupplies.com]
- 2. ELISA Protocol(biotin)-Chongqing Biospes Co., Ltd [biospes.com]
- 3. iscabiochemicals.com [iscabiochemicals.com]
- 4. Human Anterior gradient protein 2 homolog (AGR2) ELISA Kit - Abbkine – Antibodies, proteins, biochemicals, assay kits for life science research [abbkine.com]
Safety Operating Guide
Essential Safety and Logistics for Handling Biotin-H10
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for handling Biotin-H10, a specific anterior gradient homolog 2 (AGR2) inhibitor.[1] The following procedural steps and data will equip your team to handle this compound with confidence, from receipt to disposal, minimizing risks and ensuring experimental integrity.
Physical and Chemical Properties
Understanding the physical and chemical properties of a substance is the first step in safe handling. While specific data for this compound is limited, the properties of biotin provide a foundational reference. Biotin is a colorless, water-soluble solid at room temperature.[2] It is relatively stable to heat, light, and oxidation.[2]
| Property | Data |
| Molecular Formula | C10H16N2O3S (for Biotin)[2][3][4][5] |
| Molecular Weight | 244.31 g/mol (for Biotin)[3][4] |
| Appearance | White solid[4][5] |
| Solubility | Soluble in water[2][4][6] |
| Melting Point | 228.9 °C / 444 °F (for Biotin)[4] |
| Storage Temperature | -20°C for 1 month, -80°C for 6 months[1] |
Hazard Identification and Personal Protective Equipment (PPE)
While Biotin itself is not classified as a hazardous substance, it is crucial to handle all laboratory chemicals with care.[7] A thorough hazard assessment should be conducted for any new compound, including this compound.[8] The minimum recommended PPE for handling this compound in a laboratory setting includes a lab coat, protective eyewear, long pants, and closed-toe shoes.[8][9]
| PPE Category | Recommended Equipment |
| Eye and Face | Safety glasses with side-shields meeting ANSI Z87.1 standards are the minimum requirement.[8][10] For tasks with a splash hazard, a face shield should be worn in addition to safety goggles.[8][11] |
| Hand | Disposable nitrile gloves are recommended for incidental contact.[8] If prolonged or direct contact is anticipated, consider double-gloving or using more robust chemical-resistant gloves.[8] |
| Body | A standard laboratory coat is required to protect clothing and skin from potential splashes.[8][10][11] |
| Respiratory | Under normal use conditions with adequate ventilation, respiratory protection is not typically required.[4] However, if there is a risk of generating dust or aerosols, a respirator may be necessary.[11] |
Caption: Safe handling workflow for this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Chemical Structure and Physical Properties of Biotin Factory Sell Top Quality [biolyphar.com]
- 3. Biotin | C10H16N2O3S | CID 171548 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. fishersci.com [fishersci.com]
- 5. iba-lifesciences.com [iba-lifesciences.com]
- 6. caymanchem.com [caymanchem.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 9. Personal Protective Equipment (PPE) in Laboratories | UW Environmental Health & Safety [ehs.washington.edu]
- 10. Personal Protective Equipment | Department of Chemistry and Biochemistry [chemistry.osu.edu]
- 11. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
